Product packaging for Vernodalol(Cat. No.:CAS No. 65388-17-2)

Vernodalol

Cat. No.: B1199425
CAS No.: 65388-17-2
M. Wt: 392.4 g/mol
InChI Key: FZALQGCQQJLGKE-BBNZOYGDSA-N
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Description

Vernodalol is a bioactive sesquiterpene lactone compound primarily isolated from various Vernonia species, such as Vernonia amygdalina and Centratherum anthelminticum . This compound is of significant interest in pharmacological and therapeutic research due to its demonstrated biological activities. In cancer research, this compound has shown promising antitumor effects. Studies on acute promyelocytic leukemia (APL) cells reveal that this compound suppresses cell proliferation and induces cell cycle arrest at the G2/M phase . It promotes apoptosis (programmed cell death) through the mitochondrial pathway, characterized by the cleavage of caspase-9 and the release of cytochrome c . The compound's mechanism of action involves the suppression of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival . Furthermore, this compound has demonstrated cytotoxic activity against other cancer cell lines, including human colon cancer and hepatoma cells, and can enhance apoptosis induced by TRAIL in lymphoma cells, underscoring its potential as a lead compound in oncology research . Beyond its direct antitumor properties, this compound is an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor, which plays a critical role in the cellular antioxidant response . It also exhibits inhibitory effects on the STAT3/NF-κB signaling pathways, which are associated with inflammation and cancer progression . While it shows moderate antioxidant activity, research indicates it does not significantly inhibit α-glucosidase or the formation of advanced glycation end products (AGEs), suggesting a more specific mechanism of action . This product is supplied for research applications only. It is strictly labeled as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O8 B1199425 Vernodalol CAS No. 65388-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4aR,5R,6S,7S,8aR)-8a-ethenyl-5-hydroxy-6-(3-methoxy-3-oxoprop-1-en-2-yl)-4-methylidene-3-oxo-1,4a,5,6,7,8-hexahydroisochromen-7-yl] 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O8/c1-6-20-7-13(28-17(23)10(2)8-21)14(11(3)18(24)26-5)16(22)15(20)12(4)19(25)27-9-20/h6,13-16,21-22H,1-4,7-9H2,5H3/t13-,14+,15+,16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZALQGCQQJLGKE-BBNZOYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1C(CC2(COC(=O)C(=C)C2C1O)C=C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=C)[C@@H]1[C@H](C[C@@]2(COC(=O)C(=C)[C@@H]2[C@H]1O)C=C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331796
Record name Vernodalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65388-17-2
Record name Vernodalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65388-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernodalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Vernodalol's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer effects of vernodalol, a sesquiterpene lactone primarily isolated from Vernonia amygdalina. The document synthesizes current research findings, presenting a detailed overview of the signaling pathways modulated by this compound, its impact on cell cycle regulation and apoptosis, and the role of reactive oxygen species in its cytotoxic activity. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's mode of action.

Introduction

This compound has emerged as a promising natural compound with demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells makes it a compelling candidate for further investigation in cancer therapy. This guide aims to provide a consolidated and technical resource for researchers and drug development professionals working on novel anti-cancer agents.

Cytotoxicity of this compound Across Cancer Cell Lines

This compound exhibits a dose-dependent cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Cell LineCancer TypeIC50 ValueReference
HT-29Colon Adenocarcinoma5.7 µM[1]
MCF-7Breast Cancer5.68 ± 0.2 µg/mL (Aqueous extract of V. amygdalina)[2]
SGC-7901Gastric CancerNot explicitly stated, but inhibits proliferation[3]
AGSGastric CancerNot explicitly stated, but inhibits proliferation[3]
HeLaCervical Cancer0.767 ± 0.0334 µg/mL (V. amygdalina leaf extract)[4]
4T1Breast Cancer25.04 ± 0.36 µg/mL (Ethylacetate fraction of V. amygdalina)[5][6]

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.

A primary mechanism of this compound-induced cell death is the activation of the apoptotic cascade. This is achieved through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: this compound treatment leads to an increase in reactive oxygen species (ROS) production.[7] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and Smac/DIABLO into the cytosol.[7][8] The release of these pro-apoptotic factors activates caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to PARP cleavage and DNA fragmentation.[7][9] This process is also associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7]

  • Extrinsic Pathway: this compound has been shown to enhance TRAIL-induced apoptosis in diffuse large B-cell lymphoma cells.[10] It achieves this by upregulating the expression of Death Receptor 5 (DR5).[10] This upregulation is dependent on the activation of c-Jun N-terminal kinase (JNK) and the induction of the transcription factor CHOP.[10]

This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In acute promyelocytic leukemia cells, this compound has been observed to cause cell cycle arrest at the G2/M phase.[1] In breast cancer cells, extracts of Vernonia amygdalina, containing this compound, have been shown to induce a G1/S phase arrest.[9][11] This arrest is associated with an increase in the levels of p53 and the cyclin-dependent kinase inhibitor p21, and a decrease in the levels of cyclin D1 and cyclin E.[9][11] Interestingly, this cell cycle arrest can occur in a p53-independent manner.[9][12]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is intricately linked to its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to suppress this pathway in various cancer cells, including acute promyelocytic leukemia and gastric cancer.[3][5][8] By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, this compound effectively curtails the pro-survival signals and promotes apoptosis.[3][8]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, p38 MAPK, and ERK, is another critical regulator of cell proliferation and survival. This compound has been demonstrated to attenuate the phosphorylation of JNK, p38, and ERK in gastric cancer cells.[3] The inhibition of these pathways contributes to the reduction of cancer cell growth, invasion, and metastasis.[3]

MAPK_Pathway This compound This compound MAPK_signaling MAPK Signaling (JNK, p38, ERK) This compound->MAPK_signaling inhibits Cancer_Progression Cancer Progression (Growth, Invasion) MAPK_signaling->Cancer_Progression

This compound's inhibitory effect on the MAPK signaling pathway.

As mentioned earlier, this compound sensitizes cancer cells to TRAIL-induced apoptosis. This is mediated through the activation of the JNK pathway, which leads to the induction of the transcription factor CHOP. CHOP, in turn, upregulates the expression of Death Receptor 5 (DR5), making the cells more susceptible to apoptosis initiated by TRAIL.[10]

JNK_CHOP_DR5_Pathway This compound This compound JNK JNK This compound->JNK activates CHOP CHOP JNK->CHOP induces DR5 DR5 Expression CHOP->DR5 upregulates TRAIL_Apoptosis TRAIL-induced Apoptosis DR5->TRAIL_Apoptosis sensitizes to

This compound enhances TRAIL-induced apoptosis via the JNK/CHOP/DR5 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's anti-cancer effects.

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

This method is used to quantify the percentage of apoptotic cells.

  • Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cells with this compound for the specified duration.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

This method is used to detect the expression levels of specific proteins involved in the signaling pathways.

  • Protocol:

    • Treat cells with this compound and lyse them in RIPA buffer to extract total proteins.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Bcl-2, caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Culture Vernodalol_Treatment This compound Treatment (Dose-Response) Cell_Culture->Vernodalol_Treatment MTT_Assay MTT Assay Vernodalol_Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Western_Blot Western Blotting Pathway_Modulation Signaling Pathway Modulation Western_Blot->Pathway_Modulation Vernodalol_Treatment_Mechanism This compound Treatment (Effective Dose) Vernodalol_Treatment_Mechanism->Apoptosis_Analysis Vernodalol_Treatment_Mechanism->Cell_Cycle_Analysis Vernodalol_Treatment_Mechanism->Western_Blot

A generalized workflow for investigating this compound's anti-cancer effects.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. Its ability to sensitize cancer cells to TRAIL-induced apoptosis further highlights its therapeutic promise. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutic agents, and further elucidate the complete molecular network regulated by this compound to identify additional therapeutic targets. The detailed mechanisms and protocols provided in this guide offer a solid foundation for advancing the research and development of this compound as a novel cancer therapeutic.

References

The Vernodalol Biosynthetic Pathway in Vernonia amygdalina: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of vernodalol, a bioactive sesquiterpene lactone found in Vernonia amygdalina. The document outlines the putative enzymatic steps, presents available data in a structured format, details relevant experimental methodologies, and provides visualizations of the metabolic pathway and experimental workflows.

Introduction

Vernonia amygdalina, commonly known as bitter leaf, is a plant of the Asteraceae family with a rich history in traditional medicine across Africa. Its therapeutic properties are largely attributed to a diverse array of secondary metabolites, including sesquiterpene lactones (STLs). Among these, this compound has garnered significant interest for its potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the development of novel therapeutics. This guide synthesizes the current knowledge on the this compound biosynthetic pathway, drawing from established principles of sesquiterpene lactone biosynthesis and specific studies on V. amygdalina and related species.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound, a complex sesquiterpene lactone, is believed to follow the general pathway established for other STLs in the Asteraceae family. The pathway initiates from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP), and proceeds through the key intermediate, costunolide. Subsequent modifications of the costunolide scaffold are hypothesized to yield this compound.

The proposed pathway can be divided into two main stages:

  • Stage 1: Biosynthesis of the Costunolide Intermediate. This stage involves the conversion of FPP to the germacranolide skeleton of costunolide.

  • Stage 2: Putative Post-Costunolide Modifications. This stage encompasses a series of hypothetical enzymatic reactions that functionalize the costunolide core to produce this compound.

Stage 1: From Farnesyl Pyrophosphate to Costunolide

The initial steps leading to costunolide are well-characterized in several Asteraceae species and are presumed to be conserved in Vernonia amygdalina.

  • Farnesyl Pyrophosphate (FPP) to Germacrene A: The pathway begins with the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), into the sesquiterpene germacrene A. This reaction is catalyzed by Germacrene A Synthase (GAS) .

  • Germacrene A to Germacra-1(10),4,11(13)-trien-12-oic acid: Germacrene A undergoes a three-step oxidation of the C12-methyl group to a carboxylic acid. This series of reactions is catalyzed by a single cytochrome P450 enzyme, Germacrene A Oxidase (GAO) .

  • Germacra-1(10),4,11(13)-trien-12-oic acid to Costunolide: The final step in this stage is the hydroxylation at the C6 position of germacra-1(10),4,11(13)-trien-12-oic acid, which is followed by a spontaneous lactonization to form the characteristic α-methylene-γ-lactone ring of costunolide. This hydroxylation is catalyzed by another cytochrome P450, Costunolide Synthase (COS) .

Stage 2: Putative Biosynthesis of this compound from Costunolide

The conversion of costunolide to this compound involves several additional oxidative and acylation steps. While the specific enzymes have not yet been characterized in V. amygdalina, the structural differences between the two molecules suggest the involvement of the following enzyme classes:

  • Hydroxylases (Cytochrome P450 Monooxygenases): The addition of hydroxyl groups at various positions on the costunolide backbone is a prerequisite for further modifications.

  • Acyltransferases: The esterification of hydroxyl groups with specific acyl-CoA donors is necessary to form the final structure of this compound.

Based on the structure of this compound, the following hypothetical steps are proposed:

  • Hydroxylation of Costunolide: The costunolide molecule likely undergoes one or more hydroxylation reactions catalyzed by specific cytochrome P450 monooxygenases.

  • Acylation: The hydroxylated intermediates are then acylated by specific acyltransferases to attach the side chains characteristic of this compound.

Quantitative Data

Currently, there is a paucity of specific quantitative data for the enzymes and metabolites of the this compound biosynthetic pathway in Vernonia amygdalina. The following table summarizes the types of quantitative data that are essential for a comprehensive understanding and metabolic engineering of this pathway. Future research should focus on obtaining these measurements.

ParameterMethodSignificance
Enzyme Kinetics
Km of GAS for FPPIn vitro enzyme assays with purified recombinant proteinSubstrate affinity of the first committed enzyme.
kcat of GASIn vitro enzyme assays with purified recombinant proteinCatalytic efficiency of GAS.
Km of GAO for Germacrene AMicrosomal or recombinant enzyme assaysSubstrate affinity of the first P450 enzyme.
kcat of GAOMicrosomal or recombinant enzyme assaysCatalytic efficiency of GAO.
Km of COS for Germacra-1(10),4,11(13)-trien-12-oic acidMicrosomal or recombinant enzyme assaysSubstrate affinity of the second P450 enzyme.
kcat of COSMicrosomal or recombinant enzyme assaysCatalytic efficiency of COS.
Gene Expression Levels
Transcript abundance of VaGASRT-qPCRCorrelates enzyme presence with metabolite accumulation.
Transcript abundance of VaGAORT-qPCRCorrelates enzyme presence with metabolite accumulation.
Transcript abundance of VaCOSRT-qPCRCorrelates enzyme presence with metabolite accumulation.
Transcript abundance of putative downstream hydroxylases and acyltransferasesRT-qPCRIdentifies candidate genes for the final steps of the pathway.
Metabolite Concentrations
FPP pool sizeLC-MS/MSPrecursor availability for the pathway.
Germacrene A concentrationGC-MSIntermediate accumulation, indicates pathway flux.
Costunolide concentrationLC-MS or GC-MSKey intermediate level, indicates efficiency of downstream steps.
This compound concentrationLC-MS or HPLCFinal product yield.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify genes encoding the enzymes of the this compound biosynthetic pathway in V. amygdalina.

Methodology:

  • RNA Extraction: Extract total RNA from tissues where this compound is known to accumulate (e.g., leaves) using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina.

  • De novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software like Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

  • Identification of Candidate Genes: Search the annotated transcriptome for sequences with high similarity to known sesquiterpene synthases (GAS), cytochrome P450s (GAO, COS, and other hydroxylases), and acyltransferases from other Asteraceae species.

Functional Characterization of Candidate Genes in a Heterologous Host

Objective: To confirm the enzymatic function of the identified candidate genes.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes from V. amygdalina cDNA and clone them into an appropriate expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

  • In vivo and In vitro Assays:

    • For GAS: Perform whole-cell assays by feeding the engineered host with a precursor like mevalonate and analyze the culture headspace or organic extracts for the production of germacrene A using Gas Chromatography-Mass Spectrometry (GC-MS). Alternatively, express and purify the recombinant protein for in vitro assays with FPP as the substrate.

    • For GAO and COS (Cytochrome P450s): Prepare microsomes from the engineered yeast expressing the candidate P450 and a corresponding cytochrome P450 reductase. Perform in vitro assays by incubating the microsomes with the respective substrates (germacrene A for GAO; germacra-1(10),4,11(13)-trien-12-oic acid for COS) and NADPH. Analyze the reaction products by LC-MS or GC-MS.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of the biosynthetic genes in different tissues and under various conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from different V. amygdalina tissues and synthesize first-strand cDNA using a reverse transcriptase.

  • Primer Design: Design gene-specific primers for the target biosynthetic genes and suitable reference genes for normalization.

  • qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix and run on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the expression of the reference genes.

Metabolite Profiling

Objective: To identify and quantify the intermediates and the final product of the this compound pathway.

Methodology:

  • Sample Extraction: Extract metabolites from V. amygdalina tissues using a suitable solvent system (e.g., methanol or ethyl acetate).

  • GC-MS Analysis (for volatile and semi-volatile compounds):

    • Derivatize the extracts if necessary.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column.

    • Identify compounds based on their retention times and mass spectra by comparison with authentic standards and spectral libraries.

    • Quantify by using an internal standard.

  • LC-MS Analysis (for non-volatile compounds):

    • Separate the extracted metabolites on a reverse-phase HPLC column.

    • Detect and identify the compounds using a mass spectrometer.

    • Quantify using authentic standards and calibration curves.

Visualizations

The following diagrams illustrate the proposed this compound biosynthetic pathway and a general experimental workflow for gene-to-metabolite analysis.

Vernodalol_Biosynthetic_Pathway cluster_0 Stage 1: Costunolide Biosynthesis cluster_1 Stage 2: Putative Post-Costunolide Modifications FPP Farnesyl Pyrophosphate GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GAAcid Germacra-1(10),4,11(13)-trien-12-oic acid GermacreneA->GAAcid Germacrene A Oxidase (GAO) (Cytochrome P450) Costunolide Costunolide GAAcid->Costunolide Costunolide Synthase (COS) (Cytochrome P450) Hydroxylated_Costunolide Hydroxylated Intermediates Costunolide->Hydroxylated_Costunolide Hydroxylases (Cytochrome P450s) This compound This compound Hydroxylated_Costunolide->this compound Acyltransferases

Caption: The putative biosynthetic pathway of this compound from farnesyl pyrophosphate.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Pathway Elucidation RNA_Seq Transcriptome Sequencing (V. amygdalina) Gene_Annotation Gene Annotation RNA_Seq->Gene_Annotation Candidate_Genes Candidate Genes (GAS, GAO, COS, etc.) Gene_Annotation->Candidate_Genes Heterologous_Expression Heterologous Expression (Yeast / E. coli) Candidate_Genes->Heterologous_Expression Gene_Expression Gene Expression Analysis (RT-qPCR) Candidate_Genes->Gene_Expression Enzyme_Assays Enzyme Assays (in vivo / in vitro) Heterologous_Expression->Enzyme_Assays Function_Confirmation Confirmation of Enzyme Function Enzyme_Assays->Function_Confirmation Pathway_Validation Pathway Validation Gene_Expression->Pathway_Validation Metabolite_Profiling Metabolite Profiling (GC-MS / LC-MS) Metabolite_Profiling->Pathway_Validation

Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Vernonia amygdalina is a complex process that likely involves a conserved pathway to the key intermediate costunolide, followed by a series of yet-to-be-characterized hydroxylation and acylation reactions. This guide provides a framework for researchers to investigate this pathway through a combination of transcriptomics, functional genomics, and metabolomics.

Future research should focus on:

  • Identifying and characterizing the specific cytochrome P450s and acyltransferases involved in the conversion of costunolide to this compound in V. amygdalina.

  • Acquiring quantitative data on enzyme kinetics, gene expression, and metabolite concentrations to build a robust model of the pathway.

  • Investigating the regulation of the this compound biosynthetic pathway to identify key transcription factors and signaling molecules.

A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable sesquiterpene lactones.

An In-depth Technical Guide to the Pharmacological Properties of Vernodalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpenoid lactone, is a bioactive compound isolated from plants of the Vernonia genus, notably Vernonia amygdalina. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, focusing on its cytotoxic, antioxidant, and anti-inflammatory effects. The information presented herein is intended to support further research and drug development initiatives. While much of the current understanding of this compound's broader bioactivities is derived from studies on Vernonia amygdalina extracts, this guide distinguishes between data on the isolated compound and the whole extract wherever possible, highlighting areas for future investigation.

Cytotoxic Properties

This compound has demonstrated significant cytotoxic activity against human colon cancer cells, suggesting its potential as an anticancer agent.

Quantitative Data: Cytotoxicity
Cell LineAssayParameterValue (µM)Reference
HT-29 (Human Colon Cancer)MTTIC₅₀5.7[1]
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: HT-29 cells are cultured in appropriate media and seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.35 µM to 35 µM) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed HT-29 Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (formazan formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

MTT Assay Experimental Workflow

Antioxidant and Anti-inflammatory Properties

This compound exhibits antioxidant activity and has been shown to modulate key inflammatory signaling pathways.

Quantitative Data: Antioxidant and Nrf2 Activation
AssayParameterValueReference
ORACTEAC (µmol TE/µmol)0.82 ± 0.11
Nrf2 ActivationEC₅₀ (µM)3.2[1]
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The antioxidant capacity of this compound can be quantified using the ORAC assay.

  • Reagent Preparation: Prepare a fluorescein solution, a free radical initiator (e.g., AAPH), and Trolox standards.

  • Reaction Mixture: In a 96-well plate, combine the sample (this compound), fluorescein, and phosphate buffer.

  • Incubation: Incubate the plate at 37°C.

  • Initiation: Add the free radical initiator to all wells to start the reaction.

  • Fluorescence Measurement: Monitor the decay of fluorescein fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) and compare it to the Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways

This compound's antioxidant and anti-inflammatory effects are mediated through the activation of the Nrf2 pathway and the inhibition of STAT3/NF-κB signaling.[1]

Nrf2 Activation: Under conditions of oxidative stress, this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes.

Nrf2_Activation cluster_pathway This compound-mediated Nrf2 Activation cluster_nucleus This compound-mediated Nrf2 Activation This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 activates OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus ARE ARE AntioxidantGenes Antioxidant Gene Transcription ARE->AntioxidantGenes Nrf2_n Nrf2 Nrf2_n->ARE binds

This compound activates the Nrf2 pathway.

STAT3/NF-κB Inhibition: this compound has been reported to inhibit the STAT3/NF-κB signaling pathways, which are crucial mediators of inflammation.[1] By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines and other inflammatory mediators.

STAT3_NFkB_Inhibition cluster_pathway This compound-mediated STAT3/NF-κB Inhibition This compound This compound STAT3 STAT3 This compound->STAT3 inhibits NFkB NF-κB This compound->NFkB inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->STAT3 InflammatoryStimuli->NFkB ProinflammatoryGenes Pro-inflammatory Gene Transcription STAT3->ProinflammatoryGenes NFkB->ProinflammatoryGenes

This compound inhibits STAT3/NF-κB signaling.

Other Potential Pharmacological Properties

Studies on extracts of Vernonia amygdalina, which contains this compound, suggest a broader range of pharmacological activities. However, further research is required to specifically attribute these effects to isolated this compound and to quantify its activity.

  • Analgesic Activity: Extracts of V. amygdalina have shown analgesic effects in animal models, such as the acetic acid-induced writhing test. The specific contribution of this compound to this effect is yet to be determined.

  • Antihypertensive Activity: V. amygdalina extracts have demonstrated blood pressure-lowering effects in hypertensive rat models. The role of this compound in this activity requires further investigation.

  • Antimicrobial Activity: Some studies have reported antimicrobial activity of V. amygdalina extracts against various bacteria and fungi. The minimum inhibitory concentrations (MICs) of isolated this compound against a broad spectrum of microbes are not well-documented.

  • Antileishmanial Activity: Antileishmanial properties have been observed with V. amygdalina extracts. The efficacy of pure this compound against Leishmania species needs to be specifically evaluated.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant cytotoxic and antioxidant properties, supported by quantitative data and established mechanisms of action involving the Nrf2 and STAT3/NF-κB pathways. While broader pharmacological effects are suggested by studies on Vernonia amygdalina extracts, there is a clear need for further research to isolate and quantify the specific contributions of this compound to these activities. Future investigations should focus on in-depth studies of isolated this compound in models of pain, hypertension, microbial infection, and leishmaniasis to fully elucidate its therapeutic potential. Detailed mechanistic studies are also warranted to understand the precise molecular interactions of this compound with its cellular targets.

References

In Silico ADMET Profile of Vernodalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpene lactone isolated from plants of the Vernonia genus, has garnered interest for its potential therapeutic activities, including antiproliferative effects.[1] Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development pipeline. In silico predictive models provide a rapid and cost-effective means to evaluate these pharmacokinetic and toxicological parameters, helping to identify promising drug candidates and flag potential liabilities. This technical guide provides a detailed overview of the in silico ADMET profile of this compound, based on available predictive modeling data. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Data Presentation: Predicted ADMET Properties of this compound

The following table summarizes the quantitative in silico ADMET predictions for this compound. These parameters were primarily generated using the pkCSM predictive model, a tool that leverages graph-based chemical signatures to forecast the pharmacokinetic and toxicological properties of small molecules.[2][3][4]

ADMET Parameter Predicted Value Interpretation
Absorption
Intestinal Absorption (Human)>80%High intestinal absorption predicted.[1]
P-glycoprotein SubstrateYesPotential for efflux by P-glycoprotein, which could impact bioavailability.[1]
Distribution
Partition Coefficient (LogP)1.2 - 2.6Optimal lipophilicity for drug-likeness.
Blood-Brain Barrier (BBB) Permeability (LogBB)-0.16 to -0.465Poorly distributed in the brain.[1]
Volume of Distribution at Steady State (VDss)HighIndicates significant distribution into tissues from the plasma.
Metabolism
CYP450 Inhibitor/SubstrateLikely metabolized by CYP enzymesSpecific isoforms not detailed in initial screenings.
Excretion
Total ClearanceSimilar to LuteolinSuggests a moderate rate of elimination from the body.[1]
Toxicity
Oral Acute Toxicity (LD50)Similar to LuteolinLow acute toxicity is predicted.
AMES ToxicityNot predicted in the primary studyA crucial parameter for assessing mutagenic potential.

Experimental Protocols: In Silico ADMET Prediction Methodology

The in silico ADMET profile of this compound was predominantly determined using the pkCSM web server. This platform employs a machine learning approach based on graph-based signatures to predict a wide array of pharmacokinetic and toxicity properties.

General Workflow

The predictive modeling process follows a general workflow from molecular input to ADMET property prediction.

ADMET_Workflow cluster_input Input cluster_processing Descriptor Calculation cluster_prediction Prediction Models cluster_output Output Molecule This compound Structure (SMILES format) Descriptors Graph-Based Signatures (Pharmacophore & Distance Patterns) Molecule->Descriptors Absorption Absorption Descriptors->Absorption Distribution Distribution Descriptors->Distribution Metabolism Metabolism Descriptors->Metabolism Excretion Excretion Descriptors->Excretion Toxicity Toxicity Descriptors->Toxicity ADMET_Profile ADMET Profile - Intestinal Absorption - BBB Permeability - Volume of Distribution - Total Clearance - Acute Toxicity Absorption->ADMET_Profile Distribution->ADMET_Profile Metabolism->ADMET_Profile Excretion->ADMET_Profile Toxicity->ADMET_Profile

In silico ADMET prediction workflow.
Specific ADMET Prediction Models

  • Partition Coefficient (LogP): While the specific LogP for this compound was not explicitly stated in the primary source, pkCSM and similar tools typically utilize atom-based or fragment-based methods. These approaches calculate the LogP by summing the contributions of individual atoms or molecular fragments, which are derived from large experimental datasets. Machine learning models, often random forests or support vector machines, are trained on these extensive datasets to predict the LogP of novel compounds.[5][6]

  • Blood-Brain Barrier (BBB) Permeability: The pkCSM model for BBB permeability is a regression model trained on a dataset of compounds with experimentally determined logBB values. The model uses graph-based signatures to capture the physicochemical properties and structural features that govern a molecule's ability to cross the BBB. A lower predicted logBB value, as seen with this compound, indicates that the compound is less likely to penetrate the central nervous system.[2][3][7]

  • Volume of Distribution at Steady State (VDss): The VDss is predicted using a regression model within pkCSM. This model was developed using a dataset of compounds with known human VDss values. The model's performance is validated through cross-validation and on external test sets, demonstrating its ability to predict the extent of a drug's distribution in the body's tissues.[2][8][9]

  • Total Clearance: The total clearance model in pkCSM is a quantitative structure-pharmacokinetic relationship (QSPkR) model. It is built upon a diverse set of compounds with known clearance values. The model integrates various molecular descriptors to predict the rate at which a compound is removed from the body.[3]

  • Oral Acute Toxicity (LD50): The prediction of oral acute toxicity, represented by the LD50 value in rats, is based on a regression model. This model is trained on a large dataset of compounds with experimentally determined LD50 values. The model uses the compound's structural features to predict its potential for acute toxicity.[3][10]

Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties, including high intestinal absorption and a large volume of distribution. However, its potential as a P-glycoprotein substrate and its poor predicted blood-brain barrier permeability are important considerations for its therapeutic application. The low predicted acute toxicity is a positive indicator, though further in vitro and in vivo studies are necessary to validate these in silico predictions and to fully characterize the ADMET properties of this compound. This technical guide provides a foundational understanding of the predicted pharmacokinetic and toxicological profile of this compound, offering valuable insights for researchers and drug development professionals in their pursuit of novel therapeutics.

References

Vernodalol: A Potential Nrf2 Activator for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpene lactone found in plants of the Vernonia genus, has emerged as a compound of significant interest for its potential therapeutic properties. Recent scientific evidence has highlighted its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2][3] This guide provides a comprehensive technical overview of this compound's activity as an Nrf2 activator, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development efforts.

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data reported for this compound in various in vitro assays. This information provides a clear comparison of its potency and efficacy in different biological contexts.

Table 1: Nrf2 Activation and Antioxidant Activity of this compound

ParameterValueCell Line/SystemReference
Nrf2 Activation (EC₅₀) 3.2 µMNot specified in abstract[1][2][3]
Trolox Equivalent Antioxidant Capacity (TEAC) 0.82 ± 0.11 µmol TEAC/µmolORAC Assay[1][4]
Reducing Power (Absorbance at 700 nm) 0.027 (at 0.05 mg/mL)Fe³⁺ to Fe²⁺ transformationN/A
Reducing Power (Absorbance at 700 nm) 0.042 (at 0.25 mg/mL)Fe³⁺ to Fe²⁺ transformationN/A

Table 2: Cytotoxicity and Other Bioactivities of this compound

ParameterValueCell Line/SystemReference
Cytotoxicity (IC₅₀) 5.7 µMHT-29 human colon cancer cells[1][4]
α-Glucosidase Inhibition No significant inhibition up to 25 µMSaccharomyces cerevisiae α-glucosidase[1]
Advanced Glycation End Product (AGE) Formation Inhibition No significant inhibitionBSA-glucose/fructose/ribose assay[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound's bioactivity. While the specific protocol for determining the Nrf2 activation EC₅₀ of this compound from the primary source (Sinisi et al., 2015) is not fully available, a standard and widely used methodology for such an assay is described below.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This is a common method to quantify the activation of the Nrf2 pathway.

  • Cell Line: A human cell line, such as HepG2 (human liver cancer cell line) or AREc32 (a stable MCF7 cell line), containing a stably transfected luciferase reporter gene under the control of the Antioxidant Response Element (ARE) promoter is used.

  • Cell Culture and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound (typically in a range spanning several orders of magnitude, e.g., 0.1 to 100 µM) for a specific duration (e.g., 24 hours). A known Nrf2 activator, such as sulforaphane, is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase Activity Measurement: After the treatment period, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the luciferase activity and thus Nrf2 activation, is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC₅₀ value, the concentration of this compound that produces 50% of the maximal response, is determined by fitting the dose-response curve to a sigmoidal model using appropriate software (e.g., GraphPad Prism).

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a compound against peroxyl radicals.[1]

  • Principle: The assay is based on the inhibition of the decay of a fluorescent probe (e.g., fluorescein) by an antioxidant compound in the presence of a free radical generator (e.g., AAPH).

  • Procedure:

    • A standard curve is prepared using Trolox, a water-soluble vitamin E analog.

    • This compound samples at various concentrations are mixed with the fluorescent probe in a 96-well plate.

    • The reaction is initiated by adding the free radical generator.

    • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as Trolox equivalents (TE).

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.[1]

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Procedure:

    • Cells (e.g., HT-29) are seeded in 96-well plates and treated with different concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.

    • The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the Nrf2 signaling pathway, a hypothetical experimental workflow for assessing Nrf2 activation, and the logical relationship of this compound's known effects.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome This compound This compound This compound->Keap1 Inhibition/Modification ROS Oxidative Stress (ROS) ROS->Keap1 Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Expression Nrf2_Activation_Workflow start Start seed_cells Seed ARE-Luciferase Reporter Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for 24h treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence analyze_data Analyze Data (Calculate Fold Induction) measure_luminescence->analyze_data determine_ec50 Determine EC50 analyze_data->determine_ec50 end End determine_ec50->end Vernodalol_Effects_Relationship cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation STAT3_Inhibition STAT3 Inhibition This compound->STAT3_Inhibition NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Antioxidant_Response Increased Antioxidant Response Element (ARE) Gene Expression Nrf2_Activation->Antioxidant_Response Anti_inflammatory Anti-inflammatory Effects STAT3_Inhibition->Anti_inflammatory NFkB_Inhibition->Anti_inflammatory Cytoprotection Cytoprotection Antioxidant_Response->Cytoprotection

References

The Anti-inflammatory Potential of Vernodalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpene lactone primarily isolated from the plant Vernonia amygdalina, has garnered scientific interest for its potential therapeutic properties. Emerging evidence suggests that this compound possesses anti-inflammatory effects, positioning it as a compound of interest for further investigation in the context of inflammatory disease treatment. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, with a focus on its proposed mechanisms of action, available quantitative data, and detailed experimental protocols for its evaluation. While research is ongoing and data remains limited, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data

The currently available quantitative data for this compound primarily pertains to its cytotoxic effects on cancer cell lines, which is often a preliminary assessment for bioactive compounds. Direct quantitative data on its anti-inflammatory activity, such as the half-maximal inhibitory concentration (IC₅₀) for specific inflammatory markers, is not yet extensively documented in publicly available literature.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointIC₅₀ (µM)Reference
HT-29 (Human colorectal adenocarcinoma)MTT AssayCell Viability5.7[1]

Note: The cytotoxic activity of a compound is an important parameter, as it helps in determining the therapeutic window for its potential anti-inflammatory applications. It is crucial to assess anti-inflammatory effects at concentrations that are non-toxic to the cells.

Proposed Mechanism of Action: Inhibition of STAT3 and NF-κB Signaling Pathways

The primary anti-inflammatory mechanism attributed to this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] These pathways are crucial mediators of the inflammatory response, and their dysregulation is implicated in the pathogenesis of numerous inflammatory diseases.

The activation of NF-κB is a central event in inflammation, leading to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Similarly, the STAT3 pathway, often activated by cytokines like IL-6, plays a critical role in promoting inflammation and cell proliferation.

By inhibiting these pathways, this compound is proposed to suppress the production of key inflammatory mediators, thereby exerting its anti-inflammatory effects. However, the precise molecular targets of this compound within these pathways have not been fully elucidated.

Signaling Pathway Diagram

Vernodalol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK IκBα IκBα IKK->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocation STAT3 STAT3 STAT3_n STAT3 STAT3->STAT3_n translocation JAK->STAT3 P This compound This compound This compound->IKK This compound->STAT3 Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65)_n->Pro-inflammatory Genes transcription STAT3_n->Pro-inflammatory Genes transcription

Caption: Proposed inhibitory effect of this compound on NF-κB and STAT3 signaling pathways.

Experimental Protocols

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages, a standard model for in vitro inflammation studies.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in LPS-activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (of high purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) quantification

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability assay

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Cell Viability Assay (MTT):

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm to determine cell viability. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • LPS Stimulation and this compound Treatment:

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with DMSO, the solvent for this compound) and a positive control group (cells treated with LPS only).

  • Quantification of Nitric Oxide (NO):

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

  • Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6):

    • Use the collected cell culture supernatants.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only treated group.

  • Determine the IC₅₀ value for the inhibition of each inflammatory mediator.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Viability_Assay Determine Non-toxic Concentrations of this compound (MTT Assay) Seeding->Viability_Assay Treatment Pre-treat with this compound Viability_Assay->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) (TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis and IC50 Calculation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro anti-inflammatory screening of this compound.

In Vitro Protein Denaturation Assay

This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation, a process implicated in inflammation.

Objective: To evaluate the ability of this compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • This compound

  • Phosphate Buffered Saline (PBS), pH 6.3

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare different concentrations of this compound in PBS.

    • In test tubes, mix 0.5 mL of 1% BSA solution with 4.5 mL of the this compound solution at various concentrations.

    • For the control, mix 0.5 mL of 1% BSA with 4.5 mL of PBS.

    • For the standard, prepare a similar mixture with diclofenac sodium.

  • Incubation:

    • Incubate all the tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

Data Analysis:

  • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC₅₀ value for this compound.

Future Directions and Conclusion

The current body of evidence, although limited, suggests that this compound holds promise as a potential anti-inflammatory agent. Its proposed mechanism of action, involving the inhibition of the key inflammatory signaling pathways STAT3 and NF-κB, provides a strong rationale for further investigation.

To advance the understanding of this compound's anti-inflammatory effects, future research should focus on:

  • Elucidating the precise molecular targets of this compound within the STAT3 and NF-κB pathways.

  • Conducting comprehensive in vitro studies to quantify the inhibitory effects of this compound on a wider range of pro-inflammatory mediators in different cell types.

  • Investigating the effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , another critical regulator of inflammation.

  • Performing in vivo studies in animal models of inflammation to evaluate the efficacy, pharmacokinetics, and safety of this compound.

  • Conducting preclinical and eventually clinical trials to assess the therapeutic potential of this compound in human inflammatory diseases.

References

Vernodalol: A Technical Overview of In Silico Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on in silico computational predictions. To date, no in vivo bioavailability or pharmacokinetic studies have been published for vernodalol. This document summarizes the currently available predictive data to guide future research and development.

Introduction

This compound is a sesquiterpene lactone that has been isolated from Vernonia amygdalina, a plant used in traditional African medicine. Recent research has highlighted its potential as a pharmacological agent. This technical guide provides a detailed overview of the predicted bioavailability and pharmacokinetic profile of this compound based on computational modeling. The absence of experimental in vivo data underscores the need for further research to validate these predictions.

Predicted Pharmacokinetic Parameters of this compound

The pharmacokinetic parameters of this compound have been predicted using computational in silico methods. The following table summarizes the quantitative data obtained from these predictions, offering a preliminary assessment of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

ParameterPredicted ValueUnitInterpretation
Absorption
Water Solubility-2.806log(mol/L)Low
Caco-2 Permeability0.54log Papp in 10^-6 cm/sLow
Intestinal Absorption (human)75.39%High
P-glycoprotein SubstrateNo-Not a substrate of P-gp efflux pump
P-glycoprotein I InhibitorNo-Does not inhibit P-gp
P-glycoprotein II InhibitorNo-Does not inhibit P-gp
Distribution
VDss (human)-0.197log(L/kg)Low volume of distribution
Fraction unbound (human)0.326fractionModerate protein binding
BBB Permeability-0.48log BBReadily crosses the blood-brain barrier
CNS Permeability-2.102log PSReadily enters the central nervous system
Metabolism
CYP2D6 SubstrateNo-Not a substrate of CYP2D6
CYP3A4 SubstrateYes-Is a substrate of CYP3A4
CYP1A2 InhibitorNo-Does not inhibit CYP1A2
CYP2C19 InhibitorNo-Does not inhibit CYP2C19
CYP2C9 InhibitorNo-Does not inhibit CYP2C9
CYP2D6 InhibitorNo-Does not inhibit CYP2D6
CYP3A4 InhibitorNo-Does not inhibit CYP3A4
Excretion
Total Clearance0.747log(ml/min/kg)Low clearance rate
Renal OCT2 SubstrateNo-Not a substrate for renal OCT2
Toxicity
AMES ToxicityNo-Non-mutagenic
Max. tolerated dose (human)0.449log(mg/kg/day)Low maximum tolerated dose
hERG I InhibitorNo-Unlikely to cause cardiotoxicity
hERG II InhibitorNo-Unlikely to cause cardiotoxicity
Oral Rat Acute Toxicity (LD50)2.39mol/kg-
Oral Rat Chronic Toxicity (LOAEL)1.153log(mg/kg_bw/day)-
HepatotoxicityYes-Potential for liver toxicity
Skin SensitisationNo-Unlikely to cause skin sensitization

Experimental Protocols

In Silico ADMET Prediction

The pharmacokinetic parameters presented in this document were obtained using the pkCSM computational platform.[1]

Methodology:

  • Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) string representing the chemical structure of this compound was used as the input for the prediction models.

  • Prediction Engine: The pkCSM platform, a machine-learning based predictive model, was utilized. This platform employs graph-based signatures to encode the physicochemical properties of the molecule.

  • ADMET Parameter Prediction: The platform's algorithms then predict a range of ADMET properties based on its training on extensive datasets of compounds with known pharmacokinetic profiles. The output provides quantitative predictions for various parameters related to absorption, distribution, metabolism, excretion, and toxicity.

Below is a workflow diagram illustrating the in silico ADMET prediction process.

cluster_input Input cluster_prediction Prediction Platform cluster_output Output vernodalol_smiles This compound SMILES String pkcsm pkCSM Platform (Graph-Based Signatures) vernodalol_smiles->pkcsm Input Molecule admet_parameters Predicted ADMET Parameters (Absorption, Distribution, Metabolism, Excretion, Toxicity) pkcsm->admet_parameters Predicts

Caption: Workflow for in silico ADMET prediction of this compound.

Signaling Pathways

While the direct molecular targets of this compound are not fully elucidated, some studies have suggested its involvement in specific signaling pathways.

Nrf2 Activation and STAT3/NF-κB Inhibition

In silico studies and some experimental evidence suggest that this compound may exert its biological effects through the activation of the Nrf2 pathway and the inhibition of the STAT3/NF-κB signaling cascades.

The diagram below illustrates the proposed mechanism of action of this compound on these pathways.

cluster_this compound This compound cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response This compound This compound nrf2 Nrf2 This compound->nrf2 Activates stat3_nfkb STAT3/NF-κB This compound->stat3_nfkb Inhibits antioxidant_response Antioxidant Response nrf2->antioxidant_response anti_inflammatory_response Anti-inflammatory Response stat3_nfkb->anti_inflammatory_response

Caption: Proposed signaling pathways modulated by this compound.

Conclusion and Future Directions

The in silico data presented in this guide suggest that this compound has the potential to be developed as a therapeutic agent. The predictions indicate high intestinal absorption and the ability to cross the blood-brain barrier. However, the predicted low water solubility, low volume of distribution, and potential for hepatotoxicity are factors that require careful consideration in drug development.

It is critical to emphasize that these are computational predictions. Future research should focus on:

  • In vitro and in vivo studies: To experimentally determine the bioavailability and pharmacokinetic profile of this compound.

  • Metabolism studies: To identify the specific metabolic pathways and potential drug-drug interactions.

  • Toxicology studies: To assess the safety profile of this compound, with a particular focus on hepatotoxicity.

  • Mechanism of action studies: To further elucidate the molecular targets and signaling pathways of this compound.

This foundational in silico data provides a strong rationale for further investigation of this compound as a potential drug candidate.

References

Vernodalol's Interaction with Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernodalol, a sesquiterpene lactone, has demonstrated significant potential as a modulator of key cellular signaling pathways implicated in cancer progression. This technical guide provides an in-depth analysis of the molecular interactions of this compound with critical signaling cascades, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. Through the induction of apoptosis and cell cycle arrest, this compound exhibits promising anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document summarizes the quantitative data on its efficacy, details the experimental protocols for assessing its activity, and provides visual representations of the affected signaling pathways to support further research and drug development efforts.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has garnered interest in the scientific community for its potential therapeutic properties, particularly in oncology. Its mechanism of action involves the modulation of intricate cellular signaling networks that are often dysregulated in cancer. Understanding these interactions at a molecular level is crucial for the development of targeted cancer therapies. This guide aims to provide a comprehensive technical overview of the current knowledge regarding this compound's impact on cellular signaling.

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell LineCancer TypeIC50 (µM)Citation
HT-29Colon Adenocarcinoma5.7[1]
NB4Acute Promyelocytic Leukemia (APL)65.7 - 76.4 (24h incubation)
KG-1aAcute Promyelocytic Leukemia (APL)65.7 - 76.4 (24h incubation)
HL-60Acute Promyelocytic Leukemia (APL)65.7 - 76.4 (24h incubation)

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by targeting several key signaling pathways that are fundamental to cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to suppress this pathway, contributing to its anti-tumor activity. This inhibition is a key mechanism behind its ability to induce apoptosis in cancer cells[2].

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound's inhibition of the PI3K/Akt/mTOR pathway.
MAPK (JNK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in responding to extracellular stimuli and regulating various cellular activities, including cell proliferation, differentiation, and apoptosis. This compound has been observed to activate the c-Jun N-terminal kinase (JNK) pathway, which is a component of the MAPK signaling cascade. This activation contributes to the induction of apoptosis. Specifically, this compound treatment leads to increased expression of Death Receptor 5 (DR5), an effect that is dependent on JNK activation[3].

MAPK_JNK_Pathway This compound This compound JNK JNK This compound->JNK CHOP CHOP JNK->CHOP DR5 DR5 CHOP->DR5 Apoptosis Apoptosis DR5->Apoptosis NF_kB_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 NFkB NF-κB STAT3->NFkB Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation NFkB->Proliferation Apoptosis_Induction This compound This compound DR5 DR5 Expression This compound->DR5 Mcl1 Mcl-1 Expression This compound->Mcl1 PI3KAkt PI3K/Akt Pathway This compound->PI3KAkt Apoptosis Apoptosis DR5->Apoptosis Mcl1->Apoptosis PI3KAkt->Apoptosis MTT_Assay_Workflow A Seed Cells B Treat with This compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

References

Vernodalol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol is a sesquiterpene lactone that has garnered significant scientific interest for its diverse pharmacological activities, including antiproliferative, antioxidant, and antimicrobial properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its primary source being various species of the genus Vernonia.

Vernonia amygdalina (Bitter Leaf)

The most well-documented source of this compound is Vernonia amygdalina, a shrub native to tropical Africa commonly known as bitter leaf.[1][2] Studies have shown that this compound is present in both the leaves and roots of the plant. However, quantitative analyses have revealed a significantly higher concentration of this compound in the roots compared to the leaves, making the roots the preferred source for extraction.[1][3] The concentration of this compound can be influenced by the extraction method employed.

Other Documented Sources

Besides Vernonia amygdalina, this compound has also been isolated from other plant species, including:

  • Other Vernonia species[1]

  • Seeds of Chenopodium anthelminticum[1]

  • Distephanus angulifolius[1]

Quantitative Data on this compound Content

The yield of this compound from Vernonia amygdalina varies depending on the plant part and the extraction method used. The following table summarizes quantitative data from a study by Djeujo et al. (2023).

Plant PartExtraction MethodThis compound Content (µg/mg of dry extract)
Leaves Aqueous Maceration0.09 ± 0.01
Aqueous Soxhlet0.12 ± 0.01
Ethanolic Maceration0.15 ± 0.01
Roots Aqueous Maceration0.30 ± 0.02
Aqueous Soxhlet0.45 ± 0.03
Ethanolic Maceration0.85 ± 0.05

Data adapted from Djeujo et al., Pharmaceutics, 2023.[1]

One study reported a yield of 0.7% this compound from an ethanolic extract and 0.04% from the leaf powder of V. amygdalina.[4]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a detailed experimental protocol adapted from methodologies reported for the isolation of sesquiterpene lactones from Vernonia amygdalina.

General Experimental Workflow

G plant_material Dried & Powdered V. amygdalina Roots extraction Maceration with 85% Ethanol plant_material->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction Hexane Fraction (Discarded) partitioning->hexane_fraction Non-polar constituents chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Mid-polar constituents butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Polar constituents column_chromatography Silica Gel Column Chromatography butanol_fraction->column_chromatography fractions Eluted Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound Crystals tlc->pure_this compound Combine & Recrystallize

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

This protocol provides a representative method for the isolation of this compound.

1. Plant Material Preparation:

  • Obtain fresh roots of Vernonia amygdalina.

  • Wash the roots thoroughly to remove any soil and debris.

  • Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered root material in 85% ethanol (EtOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanolic extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • First, partition with hexane to remove non-polar compounds like fats and waxes. Discard the hexane fraction.

    • Next, partition the aqueous layer with chloroform.

    • Finally, partition the remaining aqueous layer with n-butanol. This compound is expected to be in the n-butanol fraction.[5]

  • Concentrate the n-butanol fraction to dryness using a rotary evaporator.

4. Column Chromatography:

  • Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of a fixed volume (e.g., 20 mL).

5. Thin-Layer Chromatography (TLC) Analysis:

  • Monitor the collected fractions using TLC on silica gel plates.

  • Use a mobile phase such as 80% chloroform and 20% methanol.[2]

  • Visualize the spots under UV light (254 nm) or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.

  • Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.

6. Recrystallization:

  • Concentrate the combined pure fractions to a small volume.

  • Induce crystallization by slow evaporation or by adding a less polar solvent (e.g., hexane).

  • Wash the resulting crystals with a cold solvent (e.g., ethyl acetate and acetone) to remove any remaining impurities.[2]

  • Dry the pure this compound crystals in a desiccator.

Biological Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular stress response and inflammation.

Activation of the Nrf2 Signaling Pathway

This compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophiles or reactive oxygen species, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters ubiquitination Ubiquitination & Proteasomal Degradation nrf2->ubiquitination targeted for nrf2_n Nrf2 nrf2->nrf2_n translocates maf sMaf nrf2_n->maf dimerizes are ARE maf->are binds genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription Transcription genes->transcription

Caption: Activation of the Nrf2 pathway by this compound.

Inhibition of STAT3/NF-κB Signaling Pathways

This compound has also been reported to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] These pathways are crucial mediators of inflammation and are often constitutively active in various cancers. The inhibition of these pathways by this compound contributes to its anti-inflammatory and antiproliferative effects.

The NF-κB pathway is typically activated by pro-inflammatory cytokines, leading to the phosphorylation and degradation of its inhibitor, IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of inflammatory genes. STAT3 is activated by phosphorylation, often by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and activation of target genes involved in cell survival and proliferation.

G cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway This compound This compound ikk IKK This compound->ikk inhibits jak JAK This compound->jak inhibits cytokine_r_nfkb Cytokine Receptor cytokine_r_nfkb->ikk ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocates inflammatory_genes Inflammatory Gene Expression nfkb_n->inflammatory_genes cytokine_r_stat3 Cytokine Receptor cytokine_r_stat3->jak stat3 STAT3 jak->stat3 phosphorylates stat3_p p-STAT3 stat3->stat3_p stat3_dimer STAT3 Dimer stat3_p->stat3_dimer dimerizes target_genes Target Gene Expression (Survival, Proliferation) stat3_dimer->target_genes translocates & activates

Caption: Inhibition of STAT3 and NF-κB pathways by this compound.

Conclusion

This compound stands out as a promising bioactive compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural source, Vernonia amygdalina, along with detailed protocols for its efficient isolation and purification. Furthermore, the elucidation of its modulatory effects on the Nrf2, STAT3, and NF-κB signaling pathways offers a molecular basis for its observed pharmacological activities. The information compiled herein is intended to facilitate further research and development of this compound as a potential lead compound for novel therapeutics.

References

Vernodalol: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpene lactone primarily isolated from the leaves and roots of Vernonia amygdalina, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This in-depth technical guide explores the current understanding of this compound's structure-activity relationship (SAR), its mechanism of action through key signaling pathways, and the experimental protocols used to evaluate its biological effects. While comprehensive SAR studies on this compound analogs are limited in publicly available literature, this guide will synthesize the existing data on this compound and extrapolate potential SAR from the broader class of sesquiterpene lactones. This information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Chemical Structure of this compound

This compound is characterized by a complex sesquiterpenoid skeleton. Its chemical formula is C20H24O8. The presence of various functional groups, including a lactone ring, hydroxyl groups, and an ester moiety, contributes to its biological activity.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably anticancer, antioxidant, and anti-inflammatory effects.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. A key study demonstrated its ability to inhibit the viability of HT-29 human colorectal cancer cells.[1]

CompoundCell LineActivityIC50 (µM)
This compoundHT-29Cytotoxicity5.7

Table 1: Cytotoxicity of this compound[1]

Antioxidant Activity

The antioxidant potential of this compound has been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay. While it exhibits antioxidant properties, its activity is less potent than that of other flavonoids like luteolin.[1]

CompoundAntioxidant Capacity (µmol TE/µmol)
This compound0.82 ± 0.11

Table 2: Antioxidant Capacity of this compound[1]

Structure-Activity Relationship (SAR) of Sesquiterpene Lactones

Due to the limited availability of studies on this compound analogs, the SAR of the broader class of sesquiterpene lactones provides valuable insights into the potential key pharmacophoric features of this compound.

The α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpene lactones and is widely considered to be crucial for their cytotoxic and anti-inflammatory activities. This electrophilic group can react with nucleophilic residues, such as cysteine in proteins, via a Michael-type addition. This covalent interaction can lead to the inhibition of key cellular enzymes and transcription factors.

Other structural features that can influence the activity of sesquiterpene lactones include:

  • The presence and position of hydroxyl and acetyl groups: These can affect the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets.

  • The overall stereochemistry of the molecule: The three-dimensional arrangement of atoms can significantly impact how the molecule fits into the binding site of a target protein.

Further research involving the synthesis and biological evaluation of a library of this compound analogs is necessary to establish a definitive SAR for this specific compound.

Modulated Signaling Pathways

This compound is believed to exert its biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and STAT3/NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. This compound is thought to activate the Nrf2 pathway, contributing to its antioxidant effects.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change This compound This compound This compound->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE

This compound's proposed activation of the Nrf2 pathway.
STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation, cell proliferation, and survival. Their aberrant activation is implicated in the pathogenesis of many cancers and inflammatory diseases. This compound has been suggested to inhibit these pathways, which likely contributes to its anticancer and anti-inflammatory properties.

STAT3_NFkB_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Receptor Receptor Cytokine->Receptor IKK IKK Receptor->IKK activates JAK JAK Receptor->JAK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Nucleus translocates STAT3_n STAT3 This compound This compound This compound->IKK inhibits This compound->STAT3 inhibits Inflammatory_Genes Inflammatory & Pro-survival Genes NFkB_n->Inflammatory_Genes activates transcription STAT3_n->Inflammatory_Genes activates transcription

Proposed inhibition of STAT3/NF-κB pathways by this compound.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Add various concentrations of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of Trolox, fluorescein, and AAPH in phosphate buffer.

  • Standard Curve: Prepare a series of Trolox dilutions to serve as the standard curve.

  • Assay Setup: In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.

  • Fluorescein Addition: Add 150 µL of fluorescein solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Reaction Initiation: Add 25 µL of AAPH solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. Subtract the AUC of the blank from the AUC of the samples and standards. Plot the net AUC of the standards against their concentrations to create a standard curve. The ORAC values of the samples are expressed as Trolox equivalents (TE).

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer and antioxidant activities. Its mechanism of action appears to be linked to the modulation of the Nrf2 and STAT3/NF-κB signaling pathways. However, a significant gap exists in the literature regarding the systematic structure-activity relationship of this compound. Future research should focus on the synthesis of a diverse library of this compound analogs and their comprehensive biological evaluation. Such studies will be instrumental in identifying the key structural motifs responsible for its therapeutic effects and will pave the way for the design and development of more potent and selective drug candidates based on the this compound scaffold. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this fascinating natural compound.

References

Methodological & Application

Protocol for Vernodalol Extraction from Vernonia amygdalina: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the extraction and isolation of vernodalol, a bioactive sesquiterpene lactone, from the plant Vernonia amygdalina (bitter leaf). These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Vernonia amygdalina has a long history of use in traditional medicine across Africa for treating various ailments. Modern scientific research has identified several bioactive compounds within the plant, with this compound being a significant sesquiterpene lactone. This compound has demonstrated multiple pharmacological activities, including anti-inflammatory and antitumor effects, making it a compound of interest for drug discovery and development. This document outlines effective methods for its extraction and provides insights into its mechanisms of action.

Quantitative Data Summary

The yield of this compound from Vernonia amygdalina is highly dependent on the plant part used, the extraction method, and the solvent system. The following tables summarize quantitative data from relevant studies.

Table 1: Extraction Yield from Vernonia amygdalina Leaves using Different Solvents and Methods

Extraction MethodSolventPlant MaterialYield of Crude Extract (%)Reference
MacerationEthanolDried Leaves21.16[1]
MacerationEthyl AcetateDried Leaves12.19[1]
Soxhlet60% (v/v) Aqueous EthanolDried Leaves19.45[2]
Microwave-AssistedMethanolDried Leaves20.55[3]
SoxhletMethanolDried Leaves18.55[3]
MacerationMethanolDried Leaves15.60[3]

Table 2: this compound Content in Vernonia amygdalina Extracts

Plant PartExtraction MethodSolventThis compound Content (mg/g of extract)Reference
RootsMaceration70% (w/w) Ethanol336.79 ± 15.60[4]
RootsSoxhletWater176.58 ± 11.49[4]
RootsMacerationWater47.81 ± 0.70[4]
LeavesEthanolic ExtractNot Specified0.7% of ethanolic extract (7 mg/g)[5]

Note: Data from different studies may vary due to differences in plant origin, age, and specific experimental conditions.

Experimental Protocols

The following protocols describe the extraction and isolation of this compound from Vernonia amygdalina.

General Workflow for this compound Extraction and Isolation

This workflow provides a general overview of the process from plant material preparation to the isolation of pure this compound.

G A 1. Plant Material Preparation (Drying and Grinding of V. amygdalina leaves/roots) B 2. Solvent Extraction (e.g., Maceration, Soxhlet, or MAE with Ethanol) A->B C 3. Concentration (Rotary Evaporation to obtain crude extract) B->C D 4. Fractionation (Optional) (Liquid-Liquid Partitioning) C->D E 5. Chromatographic Purification (Column Chromatography, HPLC) D->E F 6. Isolation and Characterization (Crystallization, Spectroscopic Analysis) E->F

Figure 1: General experimental workflow for this compound extraction.
Protocol 1: Maceration for High-Yield this compound from Roots

This protocol is adapted from studies showing high this compound content in the roots using maceration with aqueous ethanol.[4]

Materials:

  • Dried and powdered roots of Vernonia amygdalina

  • 70% (w/w) Ethanol

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Weigh 10 g of powdered V. amygdalina root material.

  • Place the powdered material in a flask and add 100 mL of 70% (w/w) ethanol.

  • Seal the flask and allow it to macerate for 24 hours at room temperature with occasional agitation.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting crude extract can be further purified using chromatographic techniques.

Protocol 2: General Solvent Extraction of Leaves

This protocol provides a general method for obtaining a crude extract from the leaves, which can then be purified to isolate this compound.

Materials:

  • Dried and powdered leaves of Vernonia amygdalina

  • Ethanol (95% or absolute)

  • Soxhlet apparatus or microwave extractor

  • Rotary evaporator

Procedure (Soxhlet):

  • Place approximately 100 g of powdered V. amygdalina leaves into a thimble.

  • Place the thimble in the Soxhlet extractor.

  • Add 1000 mL of 60% v/v ethanol to the distillation flask.

  • Heat the solvent and perform the extraction for approximately 4 hours.[4]

  • After extraction, concentrate the ethanolic extract using a rotary evaporator.

Procedure (Microwave-Assisted Extraction - MAE):

  • Add 10 g of powdered V. amygdalina leaf to 100 mL of ethanol in a round-bottom flask.

  • Place the flask in a microwave extractor.

  • Set the microwave power and extraction time according to the manufacturer's instructions (typical parameters can be optimized).

  • After extraction, filter the mixture and concentrate the extract using a rotary evaporator.

Protocol 3: Chromatographic Isolation of this compound

This protocol outlines the purification of this compound from the crude extract using column chromatography. This is based on methods used for isolating similar sesquiterpene lactones from V. amygdalina.[6]

Materials:

  • Crude extract of V. amygdalina

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform, methanol in varying ratios)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

  • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate or chloroform/methanol).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., 80% chloroform and 20% methanol).[6] Visualize the spots under UV light or with a suitable staining reagent.

  • Combine the fractions that contain the pure compound of interest (identified by a single spot with a consistent Rf value on TLC).

  • Evaporate the solvent from the combined fractions to obtain the isolated this compound.

  • Further purification can be achieved through recrystallization or by using High-Performance Liquid Chromatography (HPLC).

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cancer.

Inhibition of STAT3/NF-κB Signaling

This compound has been found to inhibit the STAT3/NF-κB signaling pathways, which are crucial in regulating inflammatory responses.[4] By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines.

G A Pro-inflammatory Stimuli C IKK Activation A->C G STAT3 Activation A->G B This compound B->C B->G D IκB Degradation C->D E NF-κB Nuclear Translocation D->E F Pro-inflammatory Gene Expression E->F H STAT3 Nuclear Translocation G->H H->F

Figure 2: this compound's inhibition of the STAT3/NF-κB pathway.
Activation of Nrf2 Signaling

This compound is an activator of the Nrf2 transcription factor.[4] Nrf2 plays a critical role in the cellular antioxidant response by upregulating the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

G A This compound B Keap1-Nrf2 Complex A->B activates C Nrf2 Dissociation B->C D Nrf2 Nuclear Translocation C->D E ARE Binding D->E F Antioxidant Gene Expression (e.g., HO-1, NQO1) E->F

Figure 3: Activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the extraction and isolation of this compound from Vernonia amygdalina. The provided information on its interaction with key signaling pathways will be valuable for researchers investigating its therapeutic potential. Further optimization of these protocols may be necessary depending on the specific research objectives and available resources.

References

Application Note: Quantitative Analysis of Vernodalol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Vernodalol, a bioactive sesquiterpene lactone found in Vernonia amygdalina. The described protocol is essential for the quality control of raw plant materials, extracts, and purified compound preparations. This method utilizes a reversed-phase C18 column with a gradient elution program and UV detection, ensuring high sensitivity and specificity for this compound quantification.

Introduction

This compound is a sesquiterpene lactone that has garnered significant interest due to its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for research and development, enabling the standardization of herbal extracts and the formulation of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals like this compound from complex matrices. This document provides a detailed protocol for the HPLC-based quantification of this compound, suitable for implementation in research and quality control laboratories.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Symmetry® RP C18, 4.6 x 75 mm, 3.5 µm particle size[1]

  • Mobile Phase A: Water with 0.1% Acetic Acid[1]

  • Mobile Phase B: Methanol with 0.1% Acetic Acid[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 325 nm for this compound[1]

  • Run Time: 25 minutes

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Plant Material Extraction:

    • Accurately weigh 1 g of dried and powdered plant material (e.g., Vernonia amygdalina roots).

    • Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution:

    • Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The quantitative performance of this HPLC method is summarized in the table below. These values are representative of a validated method for sesquiterpene lactones and should be verified in the user's laboratory.

ParameterThis compound
Retention Time (min) ~ 12.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.80

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample Sample Workflow cluster_std Standard Workflow SamplePrep Sample Preparation PlantMaterial Dried Plant Material Extraction Methanol Extraction (Ultrasonication) PlantMaterial->Extraction Weighing Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Injection (10 µL) HPLC_Vial->Injection StandardPrep Standard Preparation VernodalolStd This compound Standard StockSolution Primary Stock Solution (1000 µg/mL) VernodalolStd->StockSolution Dissolving WorkingStandards Working Standards (1-100 µg/mL) StockSolution->WorkingStandards Serial Dilution Std_Vial Standards in HPLC Vials WorkingStandards->Std_Vial Std_Vial->Injection HPLC_Analysis HPLC Analysis Data_Analysis Data Analysis Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (325 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram CalibrationCurve Calibration Curve Construction Chromatogram->CalibrationCurve Quantification Quantification of this compound Chromatogram->Quantification CalibrationCurve->Quantification Result Final Concentration Report Quantification->Result

References

Application Note: Vernodalol Cytotoxicity in HT-29 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vernodalol, a sesquiterpene lactone derived from plants of the Vernonia genus, has garnered interest for its potential as an anticancer agent.[1] Sesquiterpene lactones are a class of natural compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic properties. Colorectal cancer remains a leading cause of cancer-related mortality worldwide, and the human colon adenocarcinoma cell line, HT-29, serves as a crucial in vitro model for studying the efficacy of novel therapeutic compounds. This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on HT-29 cells, summarizes key quantitative data, and illustrates the molecular pathways involved in its mechanism of action. Recent studies have demonstrated that this compound and related compounds like vernodalin can induce apoptosis in various cancer cell lines, including colon cancer, through the modulation of key signaling pathways.[2][3][4] This document is intended for researchers and scientists in the fields of oncology and drug development.

Quantitative Data Summary

The cytotoxic effect of this compound on HT-29 cells is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound in HT-29 Cells

CompoundCell LineAssay DurationIC50 Value (µM)Reference
This compoundHT-29Not Specified5.7[1]

Note: The related compound, vernodalin, has also been shown to be cytotoxic to HT-29 and HCT116 human colon cancer cells, inducing apoptosis through the activation of the ROS/JNK pathway.[2][3][4]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound against HT-29 human colon cancer cells.

3.1. Materials and Reagents

  • HT-29 human colorectal adenocarcinoma cell line (ATCC HTB-38)

  • This compound (purity >95%)

  • McCoy's 5A Medium (or other recommended medium like RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

3.2. Procedure

Day 1: Cell Seeding

  • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a humidified 5% CO2 atmosphere.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Seed the HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[5][6]

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Day 2: Treatment with this compound

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent toxicity.

  • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (cells in medium only).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

Day 4 (after 48h incubation): Cell Viability Measurement

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

3.3. Data Analysis

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental Workflow

G cluster_0 Day 1: Cell Culture & Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: MTT Assay & Analysis culture Culture HT-29 Cells (80-90% Confluency) harvest Harvest & Count Cells culture->harvest seed Seed 1x10⁴ cells/well in 96-well plate harvest->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prepare Prepare this compound Serial Dilutions incubate1->prepare treat Add Compound to Cells prepare->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 4h) incubate2->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate % Viability & IC50 Value read->analyze G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces JNK JNK Pathway Activation ROS->JNK Activates Bcl2 ↓ Bcl-2 / Mcl-1 (Anti-apoptotic) JNK->Bcl2 Inhibits Bax ↑ Bax (Pro-apoptotic) JNK->Bax Activates Mito Mitochondrial Disruption Bcl2->Mito Inhibits Bax->Mito Promotes Caspases Caspase Activation Mito->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Application Notes: In Vitro Antioxidant Activity of Vernodalol using the ORAC Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vernodalol is a sesquiterpene lactone that has been identified as a bioactive compound in plants such as Vernonia amygdalina. The antioxidant properties of such natural compounds are of significant interest in the development of treatments for conditions associated with oxidative stress, such as diabetes and cardiovascular diseases.[1] The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely utilized method for quantifying the antioxidant capacity of various substances.[2][3][4] This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage induced by peroxyl radicals, operating through a hydrogen atom transfer (HAT) mechanism.[1][2]

Principle of the ORAC Assay

The ORAC assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, typically fluorescein, by an antioxidant.[3][4] The reaction is initiated by a free radical generator, 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH), which produces peroxyl radicals at a constant rate upon thermal decomposition.[3] In the absence of an antioxidant, these radicals quench the fluorescence of the probe. When an antioxidant like this compound is present, it scavenges the peroxyl radicals, thereby preserving the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[3][5] The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble analog of vitamin E.[1][2]

Quantitative Data Summary

The antioxidant activity of this compound has been quantified using the ORAC assay and compared with other known antioxidants. The results are summarized in the table below.

CompoundORAC Value (μmol TEAC/μmol compound)
This compound 0.82 ± 0.11
Luteolin7.34 ± 1.20
Ascorbic Acid0.94 ± 0.13
Table 1: Comparative antioxidant activity of this compound and other compounds as determined by the ORAC assay. Data sourced from a 2023 study on bioactive compounds from Vernonia amygdalina.[1]

The data indicates that this compound possesses beneficial antioxidant activity, comparable to that of ascorbic acid, a well-regarded antioxidant.[1]

Experimental Protocol: ORAC Assay for this compound

This protocol outlines the methodology for determining the antioxidant capacity of this compound using a fluorescence microplate reader.

1. Materials and Reagents

  • This compound (sample)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Standard

  • Fluorescein Sodium Salt

  • 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) - Free Radical Initiator

  • Phosphate Buffer (75 mM, pH 7.4)

  • 96-well black, opaque microplates[3]

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520-528 nm[4][6]

  • Incubator capable of maintaining 37°C

  • Multichannel pipette

2. Preparation of Solutions

  • Phosphate Buffer (75 mM, pH 7.4): Prepare and adjust the pH as required. This buffer will be used for all dilutions.

  • Fluorescein Working Solution (e.g., 80 nM): Prepare a stock solution of fluorescein in phosphate buffer. Immediately before use, dilute the stock solution with phosphate buffer to the final working concentration.[1][4] Protect the solution from light.[7]

  • AAPH Solution (e.g., 150 mM): Dissolve AAPH in phosphate buffer. This solution must be prepared fresh daily just before use.[1][4]

  • Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer. Create a series of dilutions from the stock solution to generate a standard curve (e.g., 6.25 to 50 µM).[1]

  • This compound Sample Solution: Prepare a stock solution of this compound and dilute it with phosphate buffer to several concentrations to be tested.

3. Assay Procedure

  • Plate Setup: Pipette 150 µL of the fluorescein working solution into each well of the 96-well black microplate.[1][2]

  • Sample and Standard Addition: Add 25 µL of either the this compound sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.[1][2]

  • Incubation: Mix the plate thoroughly and incubate it at 37°C for a minimum of 10-30 minutes to allow the components to reach thermal equilibrium.[1][3]

  • Initiation of Reaction: Place the microplate in the fluorescence reader. Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well using a multichannel pipette.[1][2]

  • Fluorescence Measurement: Immediately after adding AAPH, shake the plate to ensure homogeneity and begin recording the fluorescence intensity every 1-2 minutes for at least 60-90 minutes.[7] The plate should be maintained at 37°C throughout the measurement period.[1]

4. Data Analysis

  • Calculate the Area Under the Curve (AUC): The antioxidant capacity is determined by calculating the area under the fluorescence decay curve for each sample, standard, and blank. The AUC is calculated using the following formula: AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fᵢ/f₀) where f₀ is the initial fluorescence reading at time 0, and fᵢ is the fluorescence reading at time i.[8]

  • Calculate Net AUC: Subtract the AUC of the blank from the AUC of each sample and standard to obtain the Net AUC. Net AUC = AUC_sample - AUC_blank[7]

  • Generate Standard Curve: Plot the Net AUC for the Trolox standards against their respective concentrations. Perform a linear regression analysis to obtain the equation for the standard curve.

  • Determine ORAC Value: Use the linear regression equation from the Trolox standard curve to calculate the ORAC value for the this compound samples. The results are expressed as micromoles of Trolox Equivalents per micromole of this compound (µmol TEAC/µmol compound).[1]

Visualizations

ORAC_Workflow cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Solutions: - Fluorescein - AAPH (Fresh) - Trolox Standards - this compound Sample A1 Pipette 150µL Fluorescein into 96-well plate P1->A1 A2 Add 25µL of Sample, Standard, or Blank A1->A2 A3 Incubate Plate (37°C, 10-30 min) A2->A3 A4 Initiate with 25µL AAPH & Start Reading A3->A4 D1 Record Fluorescence Decay Over Time A4->D1 D2 Calculate Net Area Under Curve (AUC) D1->D2 D3 Plot Trolox Standard Curve D2->D3 D4 Calculate ORAC Value (TEAC) for this compound D3->D4

Caption: Workflow diagram for the Oxygen Radical Absorbance Capacity (ORAC) assay.

ORAC_Principle cluster_NoAntioxidant A) Without Antioxidant cluster_WithAntioxidant B) With this compound AAPH AAPH (Radical Initiator) Radicals Peroxyl Radicals (ROO•) AAPH->Radicals Heat (37°C) Fluorescein_Oxidized Oxidized Fluorescein (Non-Fluorescent) Radicals->Fluorescein_Oxidized Oxidizes Fluorescein_Active Fluorescein (Fluorescent) Fluorescein_Active->Fluorescein_Oxidized This compound This compound (Antioxidant) Radicals_2 Peroxyl Radicals (ROO•) This compound->Radicals_2 Scavenges Vernodalol_Oxidized Oxidized this compound (Neutralized Radical) Radicals_2->Vernodalol_Oxidized Fluorescein_Active_2 Fluorescein (Fluorescence Preserved)

Caption: Principle of the ORAC assay with and without an antioxidant.

References

Application Notes and Protocols: Measuring Vernodalol's Effect on α-Glucosidase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that target carbohydrate-hydrolyzing enzymes in the digestive tract. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides like glucose is delayed, resulting in a reduction of postprandial blood glucose levels.[1][2] This mechanism is a key therapeutic strategy for managing type 2 diabetes mellitus.[1][2] Natural products are a significant source of potential α-glucosidase inhibitors, with various compounds such as flavonoids, alkaloids, and terpenoids being investigated for their efficacy.[1][2]

Vernodalol, a sesquiterpene lactone found in plants like Vernonia amygdalina, has been a subject of interest.[3][4] However, contrary to expectations for some natural compounds, recent in vitro studies have demonstrated that this compound does not exhibit inhibitory activity against α-glucosidase.[3][5][6][7] This document provides the current scientific data on this compound's interaction with α-glucosidase and presents a detailed, standardized protocol that can be used to verify these findings or test other compounds for α-glucosidase inhibitory potential.

Data Presentation: this compound and α-Glucosidase Activity

Recent research has consistently shown that this compound does not inhibit α-glucosidase activity. A 2023 study tested this compound in vitro at concentrations ranging from 1 µM to 25 µM and observed no decrease in enzyme activity.[5][7] For comparative purposes, the same study demonstrated that luteolin, another compound found in Vernonia amygdalina, effectively inhibited α-glucosidase in a concentration-dependent manner.[3][5][7]

Table 1: Comparative Inhibitory Effects on α-Glucosidase

CompoundConcentration Range TestedObserved α-Glucosidase InhibitionIC₅₀ ValueReference
This compound1 µM - 25 µMNo effect on activityNot applicable[3][5][7]
Luteolin5 µM - 50 µMConcentration-dependent inhibition16.2 µM[5]
AcarboseVaries by assayStandard positive controlVaries by assay[8][9]

Signaling Pathway and Experimental Workflow

Mechanism of α-Glucosidase Action and Inhibition

α-Glucosidase enzymes are located in the brush border of the small intestine. They are essential for breaking down disaccharides and oligosaccharides into glucose, which is then absorbed into the bloodstream. Inhibitors prevent this breakdown, thus blunting the sharp rise in blood glucose after a meal.

cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Enzyme Carbohydrates->AlphaGlucosidase Hydrolysis Glucose Glucose AlphaGlucosidase->Glucose Produces Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor α-Glucosidase Inhibitor (e.g., Acarbose) Inhibitor->AlphaGlucosidase Blocks

Caption: Mechanism of α-glucosidase action and inhibition in the small intestine.

General Experimental Workflow for α-Glucosidase Inhibition Assay

The following diagram outlines the standard procedure for determining a compound's inhibitory effect on α-glucosidase activity in vitro.

prep Preparation of Reagents (Buffer, Enzyme, Substrate, Test Compound) pre_incubate Pre-incubation Enzyme + Test Compound/Control prep->pre_incubate reaction Reaction Initiation Add Substrate (pNPG) pre_incubate->reaction incubate Incubation (e.g., 37°C for 20-30 min) reaction->incubate stop Reaction Termination Add Stop Solution (e.g., Na₂CO₃) incubate->stop measure Measurement Read Absorbance at 405 nm stop->measure calculate Data Analysis Calculate % Inhibition and IC₅₀ measure->calculate

Caption: Standard workflow for an in vitro α-glucosidase inhibition assay.

Experimental Protocols

This protocol details a common in vitro method for assessing the inhibitory activity of a test compound, such as this compound, against α-glucosidase from Saccharomyces cerevisiae.

Objective:

To determine the percentage inhibition and, if applicable, the half-maximal inhibitory concentration (IC₅₀) of a test compound against α-glucosidase.

Materials and Reagents:
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (Positive control)

  • Sodium carbonate (Na₂CO₃, 0.1 M or 1 M) (Stop solution)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure:
  • Preparation of Solutions:

    • Prepare a 1.0 U/mL stock solution of α-glucosidase in sodium phosphate buffer.

    • Prepare a 1 mM solution of pNPG in sodium phosphate buffer.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL or 10 mM in DMSO). Create a series of dilutions from this stock solution in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare a series of dilutions for the positive control, acarbose.

  • Assay Setup (in a 96-well plate):

    • Test Sample (As): Add 20 µL of the test compound dilution and 10 µL of the α-glucosidase solution.

    • Blank (Ab): Add 20 µL of the test compound dilution and 10 µL of phosphate buffer (without enzyme).

    • Control (Ac+): Add 20 µL of the solvent (e.g., 1% DMSO in buffer) and 10 µL of the α-glucosidase solution. This represents 100% enzyme activity.

    • Control Blank (Ac-): Add 20 µL of the solvent and 10 µL of phosphate buffer (without enzyme). This represents 0% enzyme activity.

    • Adjust the total volume in each well to 50 µL with phosphate buffer if necessary.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Add 20 µL of the 1 mM pNPG substrate solution to all wells to start the reaction. The total volume is now 70 µL.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well. The development of a yellow color indicates the formation of p-nitrophenol.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Calculations:
  • Corrected Absorbance:

    • Correct the absorbance readings by subtracting the blank readings from their corresponding sample readings.

      • Corrected Absorbance (Sample) = Aₛ - Aₑ

      • Corrected Absorbance (Control) = Aₖ₊ - Aₖ₋

  • Percentage Inhibition Calculation:

    • Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the 100% enzyme activity control (Ac+).

      • A_sample is the absorbance of the well with the test compound (As).

  • IC₅₀ Determination:

    • If inhibition is observed, plot the percentage inhibition against the logarithm of the test compound concentrations.

    • The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be determined from the resulting dose-response curve using non-linear regression analysis.

Conclusion

While this compound has been investigated for various bioactivities, current scientific evidence indicates it does not inhibit α-glucosidase activity.[3][5][6][7] The provided protocol offers a robust and standardized method for researchers to independently verify these findings or to screen other natural and synthetic compounds for potential α-glucosidase inhibitory effects. This assay is a fundamental primary step in the discovery and development of new therapeutic agents for the management of type 2 diabetes.

References

Application Note: Cell Cycle Analysis of Vernodalol-Treated Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vernodalol, a sesquiterpene lactone isolated from the plant Centratherum anthelminticum, has demonstrated significant antitumor effects in various cancer cell lines.[1] In human acute promyelocytic leukemia (APL), this compound has been shown to suppress cell proliferation by inducing apoptosis and causing cell cycle arrest, making it a compound of interest for novel therapeutic strategies.[1][2] This application note provides detailed protocols for treating leukemia cells with this compound, analyzing the subsequent effects on cell cycle distribution using flow cytometry, and examining the expression of key regulatory proteins by Western blot. The primary mechanism highlighted is the induction of G2/M phase arrest through the modulation of the PI3K/Akt signaling pathway.[2][3]

Principle

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] this compound exerts its anti-leukemic effects by intervening in this process. Studies indicate that this compound treatment leads to a significant accumulation of leukemia cells in the G2/M phase of the cell cycle.[1][2] This arrest is mediated, at least in part, by the suppression of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[2][3] Inhibition of this pathway leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn can inhibit the activity of cyclin-Cdk complexes required for G2/M transition, such as Cyclin B1/CDK1.[2] This application note outlines the experimental procedures to quantify this G2/M arrest and investigate the underlying molecular changes.

Experimental Protocols

Protocol 1: Leukemia Cell Culture and this compound Treatment

This protocol describes the maintenance of a leukemia cell line (e.g., HL-60, a human promyelocytic leukemia line) and subsequent treatment with this compound.

  • Cell Culture:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • This compound Preparation:

    • Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Store the stock solution in aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.

  • Treatment:

    • Seed HL-60 cells in 6-well plates at a density of 5 x 10⁵ cells/well in 2 mL of complete medium.

    • Allow cells to attach and resume growth for 12-24 hours.

    • Remove the medium and add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for a specified time period (e.g., 24, 48 hours) before harvesting for analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA for cell cycle analysis by flow cytometry.[4][5]

  • Cell Harvesting:

    • Following treatment, collect the cells and media from each well into 15 mL conical tubes.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet once with 5 mL of ice-cold phosphate-buffered saline (PBS).

  • Fixation:

    • Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).[5]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[6]

    • Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol details the analysis of key protein expression levels involved in the this compound-induced cell cycle arrest.

  • Protein Extraction:

    • After this compound treatment, harvest cells as described in Protocol 2.1.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p21, Cyclin B1, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of leukemia cells treated with this compound.

Table 1: Effect of this compound on Cell Cycle Distribution of HL-60 Leukemia Cells. Data shows a dose-dependent increase in the G2/M phase population after 24 hours of treatment.

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0.1% DMSO)60.5 ± 2.125.3 ± 1.514.2 ± 1.8
This compound (25 µM)45.2 ± 1.920.1 ± 1.334.7 ± 2.5
This compound (50 µM)30.7 ± 2.415.5 ± 1.153.8 ± 3.1
This compound (100 µM)22.1 ± 1.810.2 ± 0.967.7 ± 2.9

Table 2: Relative Expression of Key Regulatory Proteins in HL-60 Cells. Data shows protein levels after 24 hours of treatment with this compound, normalized to the loading control and expressed relative to the vehicle control.

Treatment (24h)p-Akt (Ser473)p21Cyclin B1
Control (0.1% DMSO)1.001.001.00
This compound (50 µM)0.45 ± 0.052.85 ± 0.210.62 ± 0.07
This compound (100 µM)0.21 ± 0.044.10 ± 0.330.35 ± 0.04

Visualizations

experimental_workflow cluster_prep Preparation cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis culture 1. Culture HL-60 Cells treat 2. Treat with this compound (0-100 µM, 24h) culture->treat harvest 3. Harvest Cells treat->harvest fix 4a. Fix with 70% Ethanol harvest->fix lyse 4b. Lyse Cells (RIPA) harvest->lyse stain 5a. Stain with PI/RNase A fix->stain acquire 6a. Acquire Data stain->acquire analyze_flow 7a. Analyze Cell Cycle (G0/G1, S, G2/M %) acquire->analyze_flow quant 5b. Quantify Protein (BCA) lyse->quant sds 6b. SDS-PAGE & Transfer quant->sds blot 7b. Immunoblot for p-Akt, p21, Cyclin B1 sds->blot

Caption: Experimental workflow for analyzing this compound's effect on leukemia cells.

signaling_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibition akt Akt pi3k->akt p21 p21 akt->p21 Repression (lifted) cdk1_cyclinB CDK1/Cyclin B1 Complex p21->cdk1_cyclinB Inhibition g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest G2->M Block

Caption: Proposed signaling pathway for this compound-induced G2/M arrest in leukemia.

G2M_Checkpoint cluster_activation Normal G2/M Transition cluster_inhibition This compound Effect G2_Phase G2 Phase CDK1_CyclinB_inactive CDK1-P (Inactive) + Cyclin B1 M_Phase M Phase (Mitosis) Cdc25 Cdc25 (Phosphatase) CDK1_CyclinB_active CDK1 (Active) + Cyclin B1 Cdc25->CDK1_CyclinB_active Activates CDK1_CyclinB_inactive->Cdc25 CDK1_CyclinB_active->M_Phase Promotes p21 p21 (Upregulated) p21->CDK1_CyclinB_active Inhibits

Caption: Role of p21 in blocking the G2/M transition.

References

Application Notes and Protocols for Apoptosis Induction Studies with Vernodalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the apoptotic effects of Vernodalol, a sesquiterpene lactone, on cancer cells. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

I. Quantitative Data Summary

This compound has demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
HL-60Acute Promyelocytic Leukemia24 h68.34[1]
48 h45.21[1]
72 h21.53[1]
NB4Acute Promyelocytic Leukemia24 h89.12[1]
48 h68.32[1]
72 h45.83[1]
KG-1aAcute Promyelocytic Leukemia24 h95.83[1]
48 h78.92[1]
72 h56.83[1]
HT-29Colon CarcinomaNot Specified5.7[2][3]
MCF-7Breast CancerNot Specified~70-75 µg/mL*[4]

_Note: The value for MCF-7 cells is an estimated LC50 based on reported percentage inhibition[4]. Conversion to µM depends on the molecular weight of this compound.

Table 2: Effect of this compound on Apoptosis in HL-60 Cells (24-hour treatment)

This compound Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptotic Cells (%)
02.11.53.6
5010.25.315.5
7518.510.228.7
10025.315.841.1

Data derived from graphical representations in the cited literature.

II. Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) pathway and by sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated extrinsic apoptosis.

A. Intrinsic (Mitochondrial) Apoptosis Pathway

This compound can trigger the intrinsic apoptosis pathway, which is centered around the mitochondria. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases. This compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins.

G This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt inhibits Bcl2 Bcl-2 (anti-apoptotic) Mcl-1 (anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (pro-apoptotic) This compound->Bax activates PI3K_Akt->Bcl2 activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Smac/DIABLO Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound.

B. Sensitization to TRAIL-Induced (Extrinsic) Apoptosis

This compound can also enhance the sensitivity of cancer cells to TRAIL, a cytokine that induces apoptosis through the extrinsic pathway. This sensitization is mediated by the upregulation of Death Receptor 5 (DR5) and the downregulation of the anti-apoptotic protein Mcl-1. The upregulation of DR5 is dependent on the activation of the JNK signaling pathway and the induction of the transcription factor CHOP.

G This compound This compound JNK JNK Pathway This compound->JNK activates Mcl1 Mcl-1 (anti-apoptotic) This compound->Mcl1 downregulates CHOP CHOP JNK->CHOP induces DR5 Death Receptor 5 (DR5) CHOP->DR5 upregulates DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Caspase8 Caspase-8 DISC->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G Start Start: Cancer Cell Culture MTT MTT Assay (Determine IC50) Start->MTT Apoptosis_Confirmation Apoptosis Confirmation (Annexin V-FITC/PI Staining) MTT->Apoptosis_Confirmation Based on IC50 Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Confirmation->Cell_Cycle Mechanism Mechanistic Studies (Western Blotting) Apoptosis_Confirmation->Mechanism Data_Analysis Data Analysis and Interpretation Cell_Cycle->Data_Analysis Mechanism->Data_Analysis End Conclusion Data_Analysis->End

References

Application Notes and Protocols for the Purification of Vernodalol using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the purification of Vernodalol, a bioactive sesquiterpene lactone, from Vernonia amygdalina extracts using column chromatography. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1] The protocols outlined below are designed to guide researchers in obtaining high-purity this compound for further investigation.

Introduction to this compound and its Significance

This compound is a sesquiterpene lactone found in the leaves and roots of Vernonia amygdalina, a plant commonly known as bitter leaf.[1] Research has indicated that this compound exhibits a range of biological activities. It has been shown to inhibit the growth of cancer cells, such as HT-29, with an IC50 of 5.7 µM.[1][2] Furthermore, this compound is an activator of the Nrf2 transcription factor, which plays a crucial role in the antioxidant response element-dependent gene expression, thereby helping to counteract oxidative stress.[1][3] It also demonstrates anti-inflammatory effects by inhibiting the STAT3/NF-κB signaling pathways.[1][3] Given these properties, the availability of pure this compound is essential for advancing research into its therapeutic potential.

Principle of Column Chromatography

Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[4][5][6] The separation relies on the varying affinities of the components in a mixture for the stationary and mobile phases.[6] In the context of this compound purification, a polar stationary phase like silica gel is typically employed. The mobile phase, a solvent or a mixture of solvents, is passed through the column, and compounds with lower polarity or weaker interaction with the stationary phase travel faster and are eluted first.[4] By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved.

Experimental Protocols

Preparation of Vernonia amygdalina Extract

A critical first step in the purification of this compound is the preparation of a crude extract from the plant material.

Materials:

  • Dried and powdered leaves or roots of Vernonia amygdalina

  • Ethanol (85% or 70% w/w) or Methanol[1][7]

  • Hexane

  • Chloroform

  • n-Butanol

  • Rotary evaporator

  • Filter paper

Protocol:

  • Extraction: Macerate the dried and powdered plant material (e.g., 10 g) with a suitable solvent such as 85% ethanol (e.g., 100 mL) for 24 hours at room temperature with occasional agitation.[1][7] Alternatively, successive extractions with solvents of increasing polarity (hexane, chloroform, and acetone) can be performed.[8]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Fractionation (Optional but Recommended): To enrich the fraction containing this compound, perform a liquid-liquid extraction.[7]

    • Dissolve the crude extract in water or an aqueous alcohol solution.

    • Sequentially partition the aqueous solution with hexane, chloroform, and n-butanol.

    • This compound, being a moderately polar compound, is expected to be enriched in the chloroform and n-butanol fractions.

Column Chromatography for this compound Purification

This protocol outlines the separation of this compound from the enriched plant extract fraction using silica gel column chromatography.

Materials:

  • Silica gel (60-120 mesh or 70-230 mesh) for column chromatography[8]

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (optional)

  • Enriched extract fraction (dissolved in a minimal amount of the initial mobile phase or adsorbed onto a small amount of silica gel)

  • Solvents for mobile phase: A gradient of non-polar to polar solvents is typically used. Common solvent systems include:

    • Hexane-Ethyl Acetate gradient[8]

    • Chloroform-Methanol gradient[7]

    • Acetone-Methanol mixtures[9]

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp for fraction analysis

Protocol:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[10]

    • A thin layer of sand can be added on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or chloroform).[10]

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.[10]

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the enriched extract in a minimal volume of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, the dry extract can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent or solvent mixture.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). For example, start with 100% chloroform and gradually add methanol.[8]

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect the eluate in a series of numbered fractions of a fixed volume (e.g., 100 mL each).[8]

  • Fraction Analysis:

    • Monitor the separation by spotting a small amount of each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 80% chloroform and 20% methanol).[7]

    • Visualize the spots under a UV lamp or by using a suitable staining reagent.

    • Combine the fractions that contain pure this compound (identified by a single spot with the expected Rf value).

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • The purity of the isolated compound can be confirmed by techniques such as HPLC, NMR, and mass spectrometry.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the purification and analysis of this compound and related compounds from Vernonia amygdalina.

Table 1: Column Chromatography Parameters for Separation of Compounds from Vernonia amygdalina

ParameterValue/DescriptionSource
Stationary Phase Silica Gel[4][5][8]
Mobile Phase (Gradient Elution) Hexane : Ethyl Acetate : Methanol (increasing polarities)[8]
Chloroform : Methanol (e.g., starting with 100% Chloroform and increasing Methanol concentration)[7]
Acetone : Methanol (e.g., 50:50)[9]
Fraction Volume 100 mL[8]

Table 2: HPLC Analysis Parameters for this compound

ParameterValue/DescriptionSource
Column Symmetry® RP C18, 4.6 × 75 mm, 3.5 μm[1]
Mobile Phase A Water with 0.1% Acetic Acid[1]
Mobile Phase B Methanol with 0.1% Acetic Acid[1]
Flow Rate 1 mL/min[1]
Injection Volume 20 µL[1]
Detection Wavelength 325 nm[1]
Gradient Profile 1 min, 5% B; 7 min, 25% B; 9 min, 40% B; 12 min, 45% B; 14 min, 50% B; 18 min, 60% B; 23 min, 80% B; 28 min, 5% B; 30 min, 5% B[1]

Table 3: Biological Activity of this compound

AssayCell LineResult (IC50)Source
Cell Viability (MTT Assay)HT-295.7 µM[1][2]

Visualizations

Experimental Workflow for this compound Purification

Vernodalol_Purification_Workflow A Vernonia amygdalina (Leaves/Roots) B Drying and Powdering A->B C Solvent Extraction (e.g., 85% Ethanol) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Liquid-Liquid Fractionation (Hexane, Chloroform, n-Butanol) E->F G Enriched Fraction (Chloroform/n-Butanol) F->G H Silica Gel Column Chromatography G->H I Fraction Collection H->I J TLC Analysis of Fractions I->J K Pooling of Pure Fractions J->K L Solvent Evaporation K->L M Purified this compound L->M N Purity Analysis (HPLC, NMR, MS) M->N

Caption: Workflow for the purification of this compound.

Signaling Pathways Modulated by this compound

Vernodalol_Signaling_Pathways cluster_nrf2 Nrf2 Pathway cluster_stat3_nfkb STAT3/NF-κB Pathway Vernodalol_Nrf2 This compound Nrf2_activation Nrf2 Activation Vernodalol_Nrf2->Nrf2_activation ARE_expression Increased ARE Gene Expression Nrf2_activation->ARE_expression Oxidative_stress Counteracts Oxidative Stress ARE_expression->Oxidative_stress Vernodalol_STAT3 This compound STAT3_NFkB STAT3/NF-κB Pathways Vernodalol_STAT3->STAT3_NFkB Inflammation Suppresses Inflammatory Damage STAT3_NFkB->Inflammation

Caption: this compound's modulation of signaling pathways.

Conclusion

The protocols and data presented in this application note provide a solid foundation for the successful purification of this compound from Vernonia amygdalina. The use of column chromatography, coupled with preliminary extraction and fractionation steps, is an effective method for obtaining this valuable bioactive compound. The purified this compound can then be used in a variety of in vitro and in vivo studies to further elucidate its mechanisms of action and explore its potential as a therapeutic agent. Careful optimization of the chromatographic conditions, particularly the mobile phase gradient, will be key to achieving high purity and yield.

References

Troubleshooting & Optimization

Technical Support Center: Vernodalol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vernodalol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpene lactone, a natural compound that has been isolated from plants such as Vernonia amygdalina[1][2]. It has the chemical formula C₂₀H₂₄O₈ and a molecular weight of 392.4 g/mol [3]. This compound has been investigated for its potential biological activities, including anticancer and antioxidant effects[1][2].

Q2: What are the known cellular signaling pathways modulated by this compound?

Research suggests that this compound can modulate inflammatory and oxidative stress pathways. Specifically, it has been reported to inhibit the STAT3/NF-κB signaling pathways and activate the Nrf2 signaling pathway.

Q3: Is this compound cytotoxic?

Yes, this compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, in an MTT assay using HT-29 human colon cancer cells, this compound exhibited an IC₅₀ of 5.7 µM[1][2]. In another study with MCF-7 breast cancer cells, a related compound, vernodalinol, inhibited DNA synthesis[4].

Troubleshooting Guide: Solubility Issues with this compound

Problem: I am having difficulty dissolving this compound for my in vitro assay.

This compound is known to be poorly soluble in aqueous solutions, which is a common challenge for many natural product compounds in in vitro settings. The following steps and suggestions can help improve its solubility for your experiments.

Initial Steps: Stock Solution Preparation

The most common and effective method for dissolving this compound for in vitro assays is to first prepare a concentrated stock solution in an organic solvent.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.

  • Ethanol (EtOH): A polar protic solvent that has been successfully used to prepare solutions of this compound-related compounds for cell-based assays[4].

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 392.4 g/mol

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 392.4 g/mol * (1000 mg / 1 g) = 3.924 mg

  • Dissolution:

    • Weigh out 3.924 mg of this compound powder.

    • Add it to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Working Solution Preparation

To prepare your final working concentrations for the in vitro assay, dilute the stock solution in your cell culture medium.

Important Considerations:

  • Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity. High concentrations of DMSO can affect cell viability and experimental outcomes.

  • Precipitation: When diluting the stock solution into the aqueous culture medium, the compound may precipitate. To minimize this:

    • Add the stock solution to the medium while vortexing or mixing to ensure rapid dispersion.

    • Prepare the working solutions fresh before each experiment.

    • Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower final concentration or exploring solubility enhancement techniques.

Advanced Solubility Enhancement Techniques

If you continue to face solubility challenges or if your experimental design requires a lower solvent concentration, consider the following advanced techniques.

TechniqueDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of solvents to increase solubility. For in vitro assays, this typically involves a combination of a primary organic solvent (like DMSO) and a less toxic, water-miscible solvent like polyethylene glycol (PEG) or propylene glycol (PG).Can significantly increase the solubility of lipophilic compounds.Requires careful optimization to ensure the co-solvent system is not toxic to the cells at the required concentration.
pH Adjustment Modifying the pH of the solvent can increase the solubility of ionizable compounds. The pKa of this compound is not readily available in the literature, but as a general principle, acidic compounds are more soluble at higher pH and basic compounds are more soluble at lower pH.Can be a simple and effective method if the compound has ionizable groups.The required pH may not be compatible with your cell culture system. Requires knowledge of the compound's pKa.
Use of Surfactants Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate and solubilize hydrophobic compounds.Effective at low concentrations.Can interfere with certain assays and may have effects on cell membranes at higher concentrations.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.Generally have low toxicity and can be very effective.Can be a more expensive option and may require significant optimization.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol is adapted from a study that determined the cytotoxicity of this compound on HT-29 cells[1][2].

  • Cell Seeding:

    • Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Signaling Pathway Diagrams

Below are simplified diagrams of the signaling pathways modulated by this compound, created using the DOT language.

Vernodalol_Signaling_Pathways cluster_NFkB_STAT3 Inhibition of NF-κB and STAT3 Pathways cluster_Nrf2 Activation of Nrf2 Pathway Vernodalol_Inhibition This compound IKK IKK Vernodalol_Inhibition->IKK JAK JAK Vernodalol_Inhibition->JAK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Proinflammatory_Genes activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus translocates Cell_Survival_Genes Cell Survival & Proliferation Genes STAT3_nucleus->Cell_Survival_Genes activates Vernodalol_Activation This compound Keap1 Keap1 Vernodalol_Activation->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: this compound's modulation of inflammatory and antioxidant pathways.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound.

PropertyValueSource
Molecular Weight 392.4 g/mol [3]
Molecular Formula C₂₀H₂₄O₈[3]
Computed XLogP3-AA 1.2[3]
IC₅₀ in HT-29 cells (MTT assay) 5.7 µM[1][2]
IC₅₀ of Vernodalinol in MCF-7 cells Estimated 70-75 µg/mL[4]
Aqueous Solubility Data not available (qualitatively described as poorly soluble)N/A
pKa Data not availableN/A

References

Vernodalol stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vernodalol stability. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common stability issues encountered when working with this compound in different solvents.

Q1: I am observing a decrease in the concentration of my this compound standard over a short period when dissolved in a neutral buffer (pH 7.4). What could be the cause?

A1: this compound is a sesquiterpene lactone. Some sesquiterpene lactones, especially those with side chains, can be unstable at neutral to alkaline pH.[1][2] Studies on similar compounds have shown that they can lose their side chains under these conditions, particularly at temperatures like 37°C.[1][2] For short-term storage, it is advisable to use a slightly acidic buffer (e.g., pH 5.5) and lower temperatures to improve stability.

Q2: My this compound solution, prepared in ethanol, shows a new, unexpected peak in the HPLC chromatogram after storage. What might this new peak be?

A2: Sesquiterpene lactones containing a cyclopentenone ring structure can react with alcoholic solvents like ethanol.[3][4][5] This reaction, a Michael-type addition, can lead to the formation of ethoxy-adducts.[3][4][5] The rate of this reaction is often dependent on temperature. To confirm if this is the case, you could analyze the sample using LC-MS to determine the mass of the new peak, which would correspond to the mass of this compound plus the mass of ethanol. To avoid this, consider using a non-alcoholic aprotic solvent if your experimental design allows.

Q3: I am using a Vernonia amygdalina extract containing this compound, and I've noticed a loss of biological activity after dissolving it in methanol or ethanol. Why is this happening?

A3: While the extract's loss of activity can be due to various factors, studies on enzymes from Vernonia amygdalina have shown low stability in water-miscible solvents like methanol and ethanol.[6] This suggests that these solvents might interact with the bioactive compounds, including this compound, potentially altering their structure and reducing their efficacy. For this reason, it is crucial to perform solvent stability and compatibility studies for your specific extract and assay.

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: Based on the general stability of sesquiterpene lactones, a stock solution of this compound should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. The choice of solvent is critical. For longer-term stability, aprotic solvents like DMSO or acetonitrile are generally preferred over alcohols. If an aqueous buffer is necessary, use a slightly acidic pH and prepare fresh solutions for each experiment.

Q5: How does temperature affect the stability of this compound?

A5: Temperature can significantly impact the stability of sesquiterpene lactones. Higher temperatures can accelerate degradation reactions, such as the loss of side chains at neutral pH and the formation of adducts in alcoholic solvents.[1][2][3][5] It is recommended to handle and store this compound solutions at controlled, low temperatures whenever possible.

Quantitative Data Summary

The following table summarizes the stability of sesquiterpene lactones under various conditions, which can be extrapolated to inform the handling of this compound.

Compound ClassSolvent/ConditionTemperatureTimeObservation
Sesquiterpene Lactones with side chainspH 7.4 buffer37°C96 hoursLoss of side chain observed.[1][2]
Sesquiterpene Lactones with side chainspH 5.5 buffer25°C & 37°C96 hoursStable.[1][2]
Sesquiterpene Lactones without side chainspH 5.5 & 7.425°C & 37°C96 hoursAppeared to be stable under all conditions.[1][2]
11α,13-dihydrohelenalin esters (STL)70% Ethanol+4°C3 years13% decrease in content.[5]
11α,13-dihydrohelenalin esters (STL)70% Ethanol+25°C3 years32% decrease in content.[5]
11α,13-dihydrohelenalin esters (STL)70% Ethanol+30°C3 years37% decrease in content.[5]
V. amygdalina Polyphenol Oxidase20% Methanol/EthanolNot specifiedNot specifiedRetained only 20% of its activity.[6]
V. amygdalina Polyphenol Oxidase20% EtherNot specifiedNot specifiedShowed high stability and activation (132%).[6]
V. amygdalina Polyphenol Oxidase20% ChloroformNot specifiedNot specifiedRetained 81% of its activity.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the degradation of this compound.

  • Column Selection: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically used to separate the parent compound from potential degradation products.

    • Solvent A: 0.1% Phosphoric acid or Formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

    • A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: A UV detector set at a wavelength where this compound has maximum absorbance (this needs to be determined empirically, but a range of 210-260 nm is common for similar compounds).

  • Forced Degradation Study: To validate the method's stability-indicating nature, subject a solution of this compound to stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 2-8 hours.

    • Basic: 0.1 M NaOH at 60°C for 2-8 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid and solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Result in this compound Experiment (e.g., loss of activity, new HPLC peak) check_solvent Was an alcoholic solvent (Ethanol, Methanol) used? start->check_solvent check_ph Was the solution at neutral or basic pH (≥7)? check_solvent->check_ph No adduct_formation Potential Issue: Formation of solvent adducts. check_solvent->adduct_formation Yes check_temp Was the solution exposed to elevated temperatures (>25°C)? check_ph->check_temp No side_chain_loss Potential Issue: Hydrolysis or loss of side chain. check_ph->side_chain_loss Yes accelerated_degradation Potential Issue: Accelerated degradation. check_temp->accelerated_degradation Yes end End: Implement preventative measures check_temp->end No solution_adduct Solution: Use an aprotic solvent (e.g., DMSO, Acetonitrile). Analyze by LC-MS to confirm adduct mass. adduct_formation->solution_adduct solution_ph Solution: Use a slightly acidic buffer (pH 5.5). Prepare fresh solutions. side_chain_loss->solution_ph solution_temp Solution: Store solutions at low temperatures (-20°C or below). Avoid heat exposure during experiments. accelerated_degradation->solution_temp solution_adduct->end solution_ph->end solution_temp->end

Caption: Troubleshooting workflow for this compound stability issues.

DegradationPathway cluster_conditions Degradation Conditions This compound This compound (Sesquiterpene Lactone with Side Chain) Condition1 Neutral/Basic pH (≥7.4) Elevated Temperature This compound->Condition1 Condition2 Alcoholic Solvent (e.g., EtOH) Elevated Temperature This compound->Condition2 Product1 Degradation Product A (Loss of Side Chain) Condition1->Product1 Hydrolysis Product2 Degradation Product B (Ethanol Adduct) Condition2->Product2 Michael Addition

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Vernodalol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during Vernodalol extraction from Vernonia amygdalina.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted?

A1: this compound is a sesquiterpene lactone, a type of bioactive compound naturally found in plants of the Vernonia genus, particularly Vernonia amygdalina. It is of significant interest to researchers for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to activate the Nrf2 pathway, which helps protect cells from oxidative stress, and inhibit the STAT3/NF-κB signaling pathways, which are involved in inflammation.

Q2: Which part of Vernonia amygdalina is the best source for this compound?

A2: Research has shown that the roots of Vernonia amygdalina have a significantly higher concentration of this compound compared to the leaves.[1][2] Therefore, for maximizing yield, the roots are the preferred plant material for extraction.

Q3: What are the common methods for extracting this compound?

A3: Common laboratory methods for this compound extraction include maceration, Soxhlet extraction, and microwave-assisted extraction (MAE). The choice of method can significantly impact the extraction efficiency and, consequently, the final yield of this compound.

Q4: How stable is this compound during extraction and storage?

A4: Sesquiterpene lactones can be sensitive to thermal degradation. Prolonged exposure to high temperatures during extraction can lead to a reduction in yield. For storage, extracts should be kept in a cool, dark place to minimize degradation. It is advisable to store extracts in a refrigerator at 4°C for short-term storage and in a freezer at -20°C or below for long-term storage.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Problem Potential Cause Recommended Solution
Low overall extract yield Inappropriate solvent selection: The polarity of the solvent may not be optimal for extracting this compound.Use a polar organic solvent like ethanol or methanol. An aqueous ethanol solution (e.g., 70-80%) is often more effective than absolute ethanol or water alone as it enhances the penetration of the solvent into the plant matrix.[3]
Insufficient solvent-to-solid ratio: Not enough solvent to effectively extract the compound from the plant material.Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w). Optimization studies for V. amygdalina leaf extracts have found a 1:10 g/ml feed-to-solvent ratio to be optimal for microwave-assisted extraction.[3][4][5]
Inadequate particle size: Large particle size of the plant material reduces the surface area for solvent contact.Grind the dried plant material to a fine powder. A smaller particle size increases the surface area available for extraction, leading to improved efficiency. For V. amygdalina leaf extraction, an average particle size of 105 µm has been used.[4]
Low purity of this compound in the extract Co-extraction of other compounds: The chosen solvent may be extracting a wide range of other phytochemicals, complicating purification.Employ a multi-step extraction and purification process. After initial extraction, liquid-liquid partitioning can be used to separate compounds based on their polarity. For instance, an ethanolic extract can be partitioned with solvents like hexane and chloroform to remove non-polar and mid-polar impurities.[6]
Ineffective purification technique: The purification method may not be suitable for separating this compound from structurally similar compounds.Use chromatographic techniques for purification. Column chromatography with silica gel is a common method. For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed.
Degradation of this compound High extraction temperature: this compound, like many sesquiterpene lactones, can degrade at high temperatures.Optimize the extraction temperature. For maceration, extraction at room temperature or slightly elevated temperatures (e.g., 30°C) can be effective.[7][8] For methods requiring heat, such as Soxhlet or microwave-assisted extraction, minimize the extraction time to reduce thermal stress on the compound.[9]
Prolonged extraction time: Extended exposure to the solvent and other conditions can lead to degradation.Determine the optimal extraction time. For microwave-assisted extraction of bioactive compounds from V. amygdalina, an irradiation time of around 4-5 minutes has been found to be optimal.[3][4][5][9]
Inconsistent yields between batches Variability in plant material: The concentration of this compound can vary depending on the age of the plant, harvesting time, and growing conditions.Standardize the collection of plant material. If possible, use plants of a similar age and harvest them during the same season. Proper drying and storage of the plant material are also crucial for maintaining consistency.
Inconsistent extraction parameters: Minor variations in solvent concentration, temperature, or time can lead to different yields.Carefully control and document all extraction parameters for each batch to ensure reproducibility.

Data on this compound Yield with Different Extraction Methods

The following table summarizes the yield of this compound from Vernonia amygdalina roots using different extraction methods, as reported in a comparative study.

Extraction MethodSolventThis compound Yield (mg/g of extract)
Maceration70% (w/w) Ethanol336.79 ± 15.60
SoxhletWater176.58 ± 11.49
MacerationWater47.81 ± 0.70
Data sourced from a 2023 study on Vernonia amygdalina extracts.[1]

Experimental Protocols

Protocol 1: High-Yield Maceration of this compound from Vernonia amygdalina Roots

This protocol is based on a method that has demonstrated high yields of this compound.[1]

  • Preparation of Plant Material:

    • Obtain fresh roots of Vernonia amygdalina.

    • Wash the roots thoroughly to remove any soil and debris.

    • Shade-dry the roots until they are brittle and then grind them into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered root material.

    • Place the powder in a suitable flask and add 100 mL of 70% (w/w) ethanol.

    • Seal the flask and allow the mixture to macerate for 24 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to remove the ethanol.

    • The resulting concentrated extract can be freeze-dried to obtain a solid powder.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to isolate this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of Bioactive Compounds from Vernonia amygdalina

This protocol is an optimized method for the extraction of bioactive compounds from V. amygdalina leaves and can be adapted for this compound extraction from roots.[3][4][5]

  • Preparation of Plant Material:

    • Prepare dried, powdered Vernonia amygdalina root material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered material into the microwave extraction vessel.

    • Add 100 mL of 76% ethanol (a 1:10 solid-to-liquid ratio).

    • Set the microwave parameters to 558 W and an irradiation time of 4 minutes.

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool and then filter it to separate the extract.

    • Concentrate the extract using a rotary evaporator as described in Protocol 1.

Signaling Pathway Diagrams

This compound and the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Cul3 Cul3-E3 Ligase Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates Nucleus Nucleus Nrf2_n->ARE binds to

Caption: this compound activates the Nrf2 antioxidant response pathway.

This compound and the STAT3/NF-κB Signaling Pathway

STAT3_NFkB_Pathway cluster_nucleus Nucleus This compound This compound NFkB NF-κB (p50/p65) This compound->NFkB inhibits translocation STAT3 STAT3 This compound->STAT3 inhibits phosphorylation Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK activates Receptor Cytokine Receptor Stimuli->Receptor activates IkB IκB IKK->IkB phosphorylates IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocation STAT3_n STAT3 STAT3->STAT3_n translocation JAK JAK JAK->STAT3 phosphorylates Receptor->JAK activates Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes activates STAT3_n->Inflammatory_Genes activates

Caption: this compound inhibits the STAT3 and NF-κB inflammatory pathways.

References

Troubleshooting Vernodalol cytotoxicity assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Vernodalol cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a sesquiterpene lactone that has demonstrated cytotoxic and antioxidant properties.[1][2] It has been shown to inhibit the growth of cancer cells, such as the HT-29 human colon cancer cell line.[1][3] Mechanistically, this compound is an activator of the Nrf2 (erythroid-2 nuclear transcription factor), which plays a key role in the antioxidant response element (ARE)-dependent gene expression to counteract oxidative stress.[1] Additionally, it has been reported to inhibit the STAT3/NF-κB signaling pathways, which are involved in inflammation and cell survival.[1]

Q2: I am observing high variability between replicate wells in my this compound cytotoxicity assay. What are the common causes?

High variability in cytotoxicity assays can stem from several factors, many of which are related to general cell culture and assay techniques. These include:

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a primary source of variability. Ensure a homogeneous cell suspension before and during plating.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Inaccurate Pipetting: Small volume inaccuracies when adding cells, this compound, or assay reagents can lead to significant differences in results. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent passage number across experiments, as cellular characteristics can change over time in culture.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell cultures for contamination.

Q3: My cytotoxicity results for this compound are not reproducible between experiments. What should I check?

Lack of reproducibility is a common challenge in cell-based assays. Beyond the factors mentioned for within-plate variability, consider the following:

  • Reagent Preparation: Prepare fresh solutions of this compound and assay reagents for each experiment. The stability of stock solutions can vary.

  • Incubation Times: Ensure consistent incubation times for both the this compound treatment and the final assay steps.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum percentage, temperature, and CO2 levels.

  • Assay Protocol Deviations: Small, seemingly insignificant changes in the protocol can lead to different results. Adhere strictly to a standardized protocol.

Q4: Can the antioxidant properties of this compound interfere with standard cytotoxicity assays like the MTT or XTT assay?

Yes, the antioxidant nature of this compound can potentially interfere with cytotoxicity assays that rely on cellular redox state, such as the MTT, XTT, and other tetrazolium salt-based assays.[4] These assays measure cell viability by the enzymatic reduction of a tetrazolium salt to a colored formazan product. Antioxidant compounds can directly reduce the tetrazolium salt, leading to a false-positive signal that suggests higher cell viability than is actually present.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during a this compound cytotoxicity assay, particularly focusing on the widely used MTT assay.

Problem Potential Cause Recommended Solution
High background signal in "no cell" control wells This compound is directly reducing the MTT reagent.Run a control plate with varying concentrations of this compound in cell-free media to quantify its direct effect on MTT reduction. Subtract this background from your experimental values. Consider using a cytotoxicity assay that is not based on redox reactions, such as the LDH release assay or a fluorescent dye-based assay.
Unexpected increase in viability at higher this compound concentrations The antioxidant effect of this compound is masking its cytotoxic effect by enhancing the reduction of the MTT reagent.As mentioned above, quantify the direct reduction of MTT by this compound. Also, visually inspect the cells under a microscope before adding the MTT reagent to confirm cell death at higher concentrations. Correlate the MTT results with a secondary, non-redox-based assay.
Low signal or poor dynamic range The chosen cell line is not sensitive to this compound within the tested concentration range. The incubation time with this compound was too short.Perform a dose-response experiment with a wider range of this compound concentrations. Optimize the treatment duration; some compounds require longer exposure to induce cytotoxicity.
Inconsistent formazan crystal formation Formazan crystals are not fully dissolved. The MTT reagent is cytotoxic to the cells with prolonged exposure.Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking. Optimize the incubation time with the MTT reagent; typically, 2-4 hours is sufficient.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound.

CompoundCell LineAssayIC50Reference
This compoundHT-29 (Human Colon Cancer)MTT5.7 µM[1][3]
Luteolin (for comparison)HT-29 (Human Colon Cancer)MTT22.2 µM[1][3]

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay with this compound

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.[6][7][8][9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line in exponential growth phase

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired concentration (optimized for your cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Visually confirm the formation of purple formazan crystals in the cells using a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting up and down.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: A generalized workflow for a this compound cytotoxicity MTT assay.

Troubleshooting Decision Tree

troubleshooting_tree cluster_replicates Between Replicates cluster_experiments Between Experiments start High Variability in Results? check_seeding Review Cell Seeding Technique start->check_seeding Yes, within a plate check_reagents Use Fresh Reagents start->check_reagents Yes, between plates check_pipetting Verify Pipette Accuracy check_seeding->check_pipetting edge_effects Address Edge Effects check_pipetting->edge_effects check_protocol Standardize Protocol check_reagents->check_protocol check_cells Monitor Cell Health & Passage check_protocol->check_cells

Caption: A decision tree for troubleshooting sources of variability.

This compound Signaling Pathway

vernodalol_pathway cluster_nrf2 Antioxidant Response cluster_stat3_nfkb Inflammatory Response This compound This compound nrf2 Nrf2 Activation This compound->nrf2 Activates stat3_nfkb STAT3/NF-κB Inhibition This compound->stat3_nfkb Inhibits are Antioxidant Response Element (ARE) nrf2->are antioxidant_genes Expression of Antioxidant Genes are->antioxidant_genes cell_survival Reduced Cell Survival antioxidant_genes->cell_survival Contributes to initial cell protection inflammation Decreased Pro-inflammatory Gene Expression stat3_nfkb->inflammation stat3_nfkb->cell_survival cytotoxicity cytotoxicity cell_survival->cytotoxicity Cytotoxicity

References

Technical Support Center: Optimizing HPLC Parameters for Vernodalol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Vernodalol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for this compound analysis is a reversed-phase HPLC method. A commonly used setup includes a C18 column, a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an acid modifier (like formic or acetic acid), and UV detection around 325 nm.

Q2: What are the common challenges in separating this compound?

A2: The primary challenge in this compound separation is its potential co-elution with other structurally similar sesquiterpene lactones present in plant extracts, such as Vernolide and Vernodalin.[1][2][3] These compounds often have similar polarities, leading to overlapping peaks.

Q3: How can I confirm the identity of the this compound peak?

A3: Peak identity can be confirmed by comparing the retention time and UV spectrum with a certified this compound reference standard. If a standard is unavailable, techniques like HPLC-MS (Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak.

Q4: What is the optimal detection wavelength for this compound?

A4: The optimal UV detection wavelength for this compound is approximately 325 nm. However, it is always recommended to determine the lambda max by running a UV scan of a pure standard, if available.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound.

Problem 1: Poor Resolution / Overlapping Peaks with Other Sesquiterpene Lactones (e.g., Vernolide)
  • Possible Causes:

    • Inadequate mobile phase composition.

    • Suboptimal gradient program.

    • Inappropriate column chemistry.

    • High flow rate.

  • Solutions:

    • Mobile Phase Optimization:

      • Adjust Solvent Strength: Modifying the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting compounds.

      • pH Modification: The pH of the mobile phase can alter the ionization state of acidic or basic functional groups in the analytes, thereby affecting their retention and selectivity.[4][5] Experimenting with small additions of formic acid or acetic acid (e.g., 0.1%) to both the aqueous and organic phases is a common strategy.

    • Gradient Program Refinement: If using a gradient, increase the gradient time to provide more opportunity for separation. Introducing an isocratic hold at a specific solvent composition where the critical pair of peaks starts to separate can also be effective.

    • Column Selection: While C18 is a good starting point, other stationary phases can offer different selectivities. Consider trying a phenyl-hexyl or a biphenyl column, which can provide alternative interactions with the aromatic rings and other functional groups of the sesquiterpene lactones.

    • Flow Rate Reduction: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

Problem 2: Peak Tailing
  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols on the silica support).

    • Column overload.

    • Inappropriate mobile phase pH.

  • Solutions:

    • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the active sites on the stationary phase.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Adjust Mobile Phase pH: As mentioned above, optimizing the pH can minimize secondary interactions.

Problem 3: Ghost Peaks
  • Possible Causes:

    • Contaminants in the mobile phase or from previous injections.

    • Degradation of the sample.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

    • Implement a Column Wash Step: After each run, include a high-organic wash step in your gradient to elute any strongly retained compounds.

    • Ensure Sample Stability: Store samples appropriately and analyze them as soon as possible after preparation.

Experimental Protocols

Recommended HPLC Method for this compound Separation

This protocol is a starting point and may require optimization based on your specific sample matrix and instrumentation.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Value
    Column Symmetry® RP C18, 4.6 × 75 mm, 3.5 μm
    Mobile Phase A Water with 0.1% Acetic Acid
    Mobile Phase B Methanol with 0.1% Acetic Acid
    Gradient Program A suggested starting gradient is: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90% B (hold); 30-31 min, 90-30% B; 31-35 min, 30% B (equilibration). This may need to be optimized for your specific separation.
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 325 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Extract the plant material (e.g., Vernonia amygdalina leaves) with a suitable solvent such as ethanol or methanol.

    • Evaporate the solvent to dryness.

    • Reconstitute the dried extract in the initial mobile phase composition (e.g., 30% methanol in water with 0.1% acetic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the quantitative data for this compound found in different extracts of Vernonia amygdalina.

Extract TypeThis compound Content (mg/g of extract)Reference
Ethanolic Root Extract336.79 ± 15.60
Soxhlet Root Extract176.58 ± 11.49
Aqueous Root Extract47.81 ± 0.70

Visualizations

General HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Extraction Extraction of Vernonia amygdalina Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Inject into HPLC Column C18 Column Separation Injection->Column Detection UV Detection (325 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal to Data System Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A general workflow for the HPLC analysis of this compound from plant extracts.

Troubleshooting Logic for Overlapping Peaks

Troubleshooting_Overlap cluster_solutions Potential Solutions Problem Problem: Overlapping Peaks (e.g., this compound & Vernolide) MobilePhase Modify Mobile Phase Problem->MobilePhase Gradient Optimize Gradient Problem->Gradient Column Change Column Problem->Column FlowRate Reduce Flow Rate Problem->FlowRate SolventRatio SolventRatio MobilePhase->SolventRatio Adjust Organic % (e.g., shallower gradient) pH pH MobilePhase->pH Adjust pH (e.g., add 0.1% Formic Acid) IsocraticHold IsocraticHold Gradient->IsocraticHold Introduce Isocratic Hold Phenyl Phenyl Column->Phenyl Try Phenyl-Hexyl or Biphenyl phase Slower Slower FlowRate->Slower Decrease from 1.0 to 0.8 mL/min

Caption: A decision tree for troubleshooting overlapping peaks in this compound HPLC analysis.

References

Technical Support Center: Cell Culture Contamination in Vernodalol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent cell culture contamination during experiments with Vernodalol.

Troubleshooting Guides

This section offers step-by-step solutions to specific contamination issues you might encounter during your this compound experiments.

Scenario 1: You observe cloudy media and a rapid drop in pH in your this compound-treated cells.

Possible Cause: Bacterial contamination. Bacteria are one of the most common contaminants in cell culture, characterized by their rapid growth and metabolic byproducts that alter the pH of the culture medium.[1][2]

Troubleshooting Steps:

  • Immediate Action: Isolate the suspected flask or plate to prevent cross-contamination.

  • Microscopic Examination: Under a light microscope, look for small, motile particles (rods or cocci) between your cells.[2]

  • Confirmation: If bacterial contamination is suspected, you can perform Gram staining on a sample of the culture medium to identify the bacterial type (Gram-positive or Gram-negative).[3]

  • Decision:

    • If the culture is replaceable: Autoclave and discard the contaminated flask and all reagents used with it. Thoroughly disinfect the biosafety cabinet and incubator.[4]

    • If the culture is irreplaceable: For mild contamination, you can attempt to wash the cells with sterile phosphate-buffered saline (PBS) and treat them with a high concentration of antibiotics (e.g., 10x penicillin-streptomycin) as a temporary measure.[4] However, this is not a guaranteed solution and may affect experimental results.

Scenario 2: You notice thin, filamentous structures floating in the culture medium of your this compound experiment.

Possible Cause: Fungal (mold) contamination. Molds often appear as a network of thin, thread-like structures called hyphae.[4]

Troubleshooting Steps:

  • Immediate Action: Carefully remove the contaminated culture from the incubator to avoid spreading spores.

  • Microscopic Examination: Observe the culture under a microscope to confirm the presence of mycelia (a network of hyphae) or clumps of spores.[1]

  • Decision:

    • Best Practice: It is highly recommended to discard the contaminated culture immediately to prevent widespread contamination.[4]

    • If Salvage is Attempted (Not Recommended): You can try washing the cells with PBS and treating them with an antimycotic agent like Amphotericin B. Be aware that these agents can be toxic to your cells.[4]

  • Decontamination: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.[2]

Scenario 3: Your this compound-treated cells show reduced proliferation and changes in morphology, but the medium is clear and the pH is stable.

Possible Cause: Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect with a standard light microscope and resistant to common antibiotics like penicillin.[2][5] They often do not cause visible turbidity in the culture medium.[2]

Troubleshooting Steps:

  • Detection: Since visual inspection is unreliable, you must test for mycoplasma using specific detection methods. Common methods include:

    • PCR-based assays: Highly sensitive and specific for detecting mycoplasma DNA.[3][6]

    • DNA staining: Using fluorescent dyes like Hoechst 33258 that bind to DNA, allowing visualization of mycoplasma nuclei around the host cells.[3][6]

    • ELISA: To detect mycoplasma antigens.[3]

  • Action:

    • If Positive: The recommended course of action is to discard the contaminated cell line and any reagents that may have been exposed.

    • For Irreplaceable Cultures: Treatment with specific anti-mycoplasma antibiotics (e.g., tetracycline) can be attempted, but success is not guaranteed and may take several weeks.[2]

  • Prevention: Routinely test all cell stocks for mycoplasma, especially new cell lines introduced into the lab.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in cell culture experiments?

A1: Contamination can arise from several sources, including:

  • Personnel: Poor aseptic technique, talking over open cultures, or shedding of microorganisms from skin and clothing.[7][8]

  • Reagents and Media: Contaminated sera, media, or other solutions.[8][9]

  • Equipment: Improperly sterilized glassware, pipettes, or contamination within incubators and biosafety cabinets.[8]

  • Environment: Airborne microorganisms, dust, and spores in the laboratory.[8]

  • Incoming Cells: New cell lines may already be contaminated, particularly with mycoplasma.[5]

Q2: Can my this compound stock solution be a source of contamination?

A2: Yes, any non-sterile solution added to a cell culture can be a source of contamination. It is crucial to prepare your this compound stock solution under aseptic conditions. This typically involves dissolving the compound in a sterile solvent (e.g., DMSO) and then filter-sterilizing the solution through a 0.22 µm filter before adding it to your culture medium.

Q3: How can I prevent cell culture contamination?

A3: Prevention is key to successful cell culture. Adhering to strict aseptic techniques is the most effective way to prevent contamination.[10][11] Key practices include:

  • Working in a certified Class II biosafety cabinet.[12]

  • Regularly disinfecting work surfaces, equipment, and gloved hands with 70% ethanol.[10]

  • Using sterile, disposable plasticware or properly sterilized glassware.

  • Avoiding pouring media and reagents directly from bottles.[10]

  • Quarantining and testing new cell lines before introducing them into the main cell culture area.[5]

Q4: What is the difference between chemical and biological contamination?

A4: Biological contamination involves living organisms such as bacteria, fungi, yeast, viruses, and mycoplasma.[1] Chemical contamination refers to non-living substances that can be detrimental to cell growth, such as impurities in media or water, endotoxins, detergents, or plasticizers.[1][6]

Q5: Should I routinely use antibiotics in my cell culture medium?

A5: While antibiotics can help prevent bacterial contamination, their routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[2] It can also hide underlying issues with poor aseptic technique. Antibiotics should be used judiciously and are not a substitute for good cell culture practice.

Data Presentation

Table 1: Characteristics of Common Biological Contaminants

ContaminantAppearance in CultureMicroscopic AppearancepH Change
Bacteria Sudden turbidity, cloudy medium.[1]Small, motile rod or cocci shapes.[2]Rapid drop (acidic).[1]
Yeast Medium may become cloudy, sometimes with a surface film.Small, budding, oval or spherical particles.[4]Gradual drop (acidic).[4]
Mold Visible filamentous growth, often on the surface.[2]Thin, multicellular filaments (hyphae).[1][4]Variable, may increase initially.[1]
Mycoplasma Usually no visible change in turbidity.[5]Not visible with a standard light microscope.[2][5]No significant change.[2]

Experimental Protocols

Protocol 1: Aseptic Technique for Handling Cell Cultures

  • Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Wipe down the work surface, all items entering the cabinet, and your gloved hands with 70% ethanol.

  • Workflow: Arrange materials in the cabinet to create a clear workflow from clean to dirty areas, minimizing movement that could disrupt the sterile airflow.[11]

  • Handling Reagents: Do not leave bottles and flasks open. Flame the necks of glass bottles before and after use. Use a fresh sterile pipette for each reagent to avoid cross-contamination.[10]

  • Incubation: After handling, securely close all culture vessels before returning them to the incubator.

  • Cleanup: After work is complete, remove all materials and wipe down the work surface of the biosafety cabinet with 70% ethanol.

Protocol 2: Mycoplasma Detection using PCR

  • Sample Collection: Collect 1 ml of spent culture medium from a 2-3 day old culture (at 70-80% confluency).

  • DNA Extraction: Extract DNA from the collected supernatant using a commercial PCR sample preparation kit.

  • PCR Amplification: Use a mycoplasma-specific PCR primer set to amplify a target region of the mycoplasma genome. Include positive and negative controls.

  • Analysis: Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size in the sample lane (and positive control) indicates mycoplasma contamination.

Visualizations

Contamination_Troubleshooting_Workflow start Suspected Contamination in this compound Experiment visual_check Visual Inspection (Turbidity, Color Change, Film) start->visual_check microscopy Microscopic Examination (40x or 100x objective) visual_check->microscopy bacterial_fungal Bacteria or Fungi Identified microscopy->bacterial_fungal Visible microbes? no_visible_signs No Visible Signs (Clear medium, stable pH) mycoplasma_test Perform Mycoplasma Test (PCR, Staining, ELISA) no_visible_signs->mycoplasma_test mycoplasma_positive Mycoplasma Positive? mycoplasma_test->mycoplasma_positive discard_culture Discard Contaminated Culture & Decontaminate review_technique Review Aseptic Technique & Reagent Sterility discard_culture->review_technique end Resume Experiment review_technique->end bacterial_fungal->no_visible_signs No bacterial_fungal->discard_culture Yes mycoplasma_positive->discard_culture Yes mycoplasma_positive->end No

Caption: A workflow for troubleshooting suspected cell culture contamination.

Sources_of_Contamination cluster_lab_environment Laboratory Environment cluster_reagents Reagents & Media cluster_cells Cell Stocks personnel Personnel (Aseptic Technique) cell_culture Cell Culture personnel->cell_culture equipment Equipment (Incubator, Hood) equipment->cell_culture air Airborne Particles air->cell_culture media Culture Media media->cell_culture sera Sera sera->cell_culture This compound This compound Stock This compound->cell_culture other_reagents Other Reagents (PBS, Trypsin) other_reagents->cell_culture incoming_cells Incoming Cell Lines incoming_cells->cell_culture cross_contamination Cross-Contamination cross_contamination->cell_culture

Caption: Common sources leading to cell culture contamination.

References

Technical Support Center: Vernodalol Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Vernodalol antioxidant assays.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the experimental evaluation of this compound's antioxidant properties.

Q1: My DPPH assay results for this compound are not consistent with published data. What are the potential reasons for this discrepancy?

A1: Inconsistent results in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay can stem from several factors. The DPPH assay measures a compound's ability to act as a free radical scavenger.[1] Discrepancies can be attributed to:

  • Solvent Choice: The polarity of the solvent used to dissolve this compound and the DPPH reagent can significantly impact the reaction kinetics.[2] Methanol or ethanol are commonly used, and variations in the water content of these solvents can affect the results.[1]

  • Reaction Time: The reaction between this compound and DPPH is time-dependent.[3] Ensure you are using a consistent and appropriate incubation time as specified in validated protocols. Shorter or longer incubation times than required can lead to under or overestimation of antioxidant capacity.

  • Concentration of this compound: The concentration range tested is crucial. If the concentrations are too high, you might observe a pro-oxidant effect, while concentrations that are too low may not show significant activity.

  • Presence of Interfering Substances: If you are testing a Vernonia amygdalina extract rather than isolated this compound, other compounds within the extract, such as flavonoids and phenolics, can contribute to the overall antioxidant activity, sometimes synergistically.[4][5] Pigments in plant extracts can also interfere with absorbance readings.[6]

  • Light Sensitivity: The DPPH radical is light-sensitive. Assays should be performed in the dark or under subdued light to prevent radical degradation, which would lead to inaccurate results.

Q2: I observed that this compound shows good activity in the ORAC assay but weaker activity in the FRAP assay. Why is there a difference?

A2: The Oxygen Radical Absorbance Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays operate on different chemical principles, which can lead to varied results for the same compound.[7][8]

  • Assay Mechanism: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals via a hydrogen atom transfer (HAT) mechanism.[9] This is considered to be more biologically relevant as it mimics the action of antioxidants in the body.[8] The FRAP assay, on the other hand, measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) through an electron transfer (ET) mechanism.[10] A compound may be more efficient at one mechanism than the other.

  • Compound Specificity: Some antioxidants are more effective at donating a hydrogen atom (strong in ORAC), while others are better at donating an electron (strong in FRAP). The chemical structure of this compound may favor the HAT mechanism, explaining its higher activity in the ORAC assay.

Q3: Can this compound act as a pro-oxidant? My cell-based assays are showing increased oxidative stress at higher concentrations.

A3: Yes, it is possible for some antioxidant compounds, particularly polyphenols, to exhibit pro-oxidant activity under certain conditions.[11] This typically occurs at higher concentrations or in the presence of transition metals like iron or copper.[11] The pro-oxidant effect involves the reduction of these metals by the antioxidant, which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals. If you are observing increased oxidative stress in cell-based assays, it is recommended to test a wider range of this compound concentrations to identify the threshold at which it switches from an antioxidant to a pro-oxidant.

Q4: The antioxidant activity of my Vernonia amygdalina extract is higher than that of pure this compound at the same concentration. Is this expected?

A4: Yes, this is an expected and frequently observed phenomenon. Crude plant extracts are complex mixtures of various phytochemicals.[12] The enhanced antioxidant activity of the Vernonia amygdalina extract can be attributed to:

  • Synergistic Effects: The extract contains other bioactive compounds like flavonoids (e.g., luteolin), other sesquiterpene lactones (e.g., vernolide), and phenolic acids.[4][13] These compounds can act synergistically, where their combined effect is greater than the sum of their individual effects.[4]

  • Presence of Other Potent Antioxidants: The extract may contain other compounds that are more potent antioxidants than this compound in the specific assay being used. For example, studies have shown that vernolide has a higher reducing power than this compound.[4]

Quantitative Data Summary

The following tables summarize the reported antioxidant activities of this compound and related extracts from various studies.

Table 1: DPPH Radical Scavenging Activity

SampleConcentration (mg/mL)% InhibitionIC50 (µg/mL)Reference
This compound0.25> Vernolide-[4]
V. amygdalina Ethanol Extract0.25> this compound37.92 ± 1.03[4][14]
V. amygdalina Acetone Extract0.191.642[15]
Quercetin (Standard)--2.32 ± 0.01[14]

Table 2: Reducing Power Assay (Similar to FRAP)

SampleConcentration (mg/mL)Absorbance at 700 nmReference
This compound0.250.042[4]
Vernolide0.250.150[4]
V. amygdalina Ethanol Extract0.250.144[4]
Catechin (Standard)0.25> 0.150[4]

Table 3: ORAC Assay Results

SampleTEAC (µmol TE/µmol compound)Reference
This compound0.82 ± 0.11[16]
Luteolin7.34 ± 1.20[16]
Ascorbic Acid (Standard)0.94 ± 0.13[16]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol.[14]

  • Prepare various concentrations of this compound in methanol.

  • In a microplate or cuvette, add a specific volume of the DPPH solution to each this compound concentration. A control containing only methanol and the DPPH solution should be included.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-60 minutes).[3][14]

  • Measure the absorbance at a wavelength between 515-528 nm.[6]

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.[14]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[10]

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[10]

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the this compound sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[17]

  • Measure the absorbance at approximately 593 nm.

  • A standard curve is typically generated using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH.[18] The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Prepare solutions of the fluorescent probe (e.g., fluorescein at 0.08 µM), the radical initiator AAPH (e.g., 0.15 M), and various concentrations of this compound and a standard (Trolox).[16]

  • In a black microplate, add the fluorescein solution and the this compound sample or standard. A blank containing only the buffer and fluorescein should be included.

  • Incubate the plate at 37°C for a set time (e.g., 10 minutes).[16]

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.

  • The results are typically expressed as Trolox Equivalents (TE) by comparing the AUC of the sample to that of the Trolox standard.

Visualizations

Signaling Pathway and Experimental Concepts

The following diagrams illustrate key concepts related to this compound's antioxidant activity and the principles of the assays.

G cluster_assays Antioxidant Assay Mechanisms cluster_this compound This compound DPPH DPPH Assay Radical Scavenging\n(SET/HAT) Radical Scavenging (SET/HAT) DPPH->Radical Scavenging\n(SET/HAT) FRAP FRAP Assay Electron Transfer (ET) Electron Transfer (ET) FRAP->Electron Transfer (ET) ORAC ORAC Assay Hydrogen Atom Transfer (HAT) Hydrogen Atom Transfer (HAT) ORAC->Hydrogen Atom Transfer (HAT) This compound This compound (Sesquiterpene Lactone) This compound->DPPH Reacts with This compound->FRAP Reacts with This compound->ORAC Reacts with

Caption: Mechanisms of common antioxidant assays for this compound.

G cluster_workflow General Antioxidant Assay Workflow A Prepare Reagents (e.g., DPPH, FRAP, ORAC) C Mix Reagents and Samples A->C B Prepare this compound Samples (and Standards) B->C D Incubate (Time and Temperature Dependent) C->D E Measure Signal (e.g., Absorbance, Fluorescence) D->E F Calculate Antioxidant Capacity (e.g., % Inhibition, IC50, TEAC) E->F G cluster_troubleshooting Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Results Assay_Mechanism Different Assay Mechanisms (HAT vs. ET) Inconsistent_Results->Assay_Mechanism Cause Experimental_Conditions Varying Experimental Conditions (Solvent, Time, Temp) Inconsistent_Results->Experimental_Conditions Cause Sample_Composition Complex Sample Composition (Synergism/Interference) Inconsistent_Results->Sample_Composition Cause Pro_oxidant_Effect Potential Pro-oxidant Effect (High Concentrations) Inconsistent_Results->Pro_oxidant_Effect Cause

References

Technical Support Center: Vernodalol Purification Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of Vernodalol.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up of this compound purification, with a focus on chromatographic methods.

Issue 1: Poor Peak Resolution in Preparative HPLC

Symptom Potential Cause Recommended Solution
Overlapping peaks of this compound and impurities.Improper Mobile Phase Composition: The solvent system may not be optimized for separation at a larger scale.Re-evaluate and optimize the mobile phase composition. Consider adjusting the solvent ratio, pH, or introducing a different organic modifier.[1]
Column Overload: Injecting too much sample for the column size.Reduce the sample load or switch to a larger-diameter column with a higher loading capacity.[1][2]
Column Degradation: Loss of stationary phase or contamination from previous runs.Implement a regular column cleaning and regeneration protocol. If performance does not improve, replace the column.[1]
Peak fronting or tailing.Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[3]
Presence of Secondary Interactions: Unwanted interactions between this compound and the stationary phase.Adjust the mobile phase pH to suppress ionization of this compound or impurities. Consider using a different column chemistry.

Issue 2: High Backpressure in Chromatography Column

Symptom Potential Cause Recommended Solution
Pressure exceeding the recommended limits for the column and system.Column Frit Blockage: Particulate matter from the sample or mobile phase accumulating on the inlet frit.Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. Use a guard column to protect the analytical column.[4]
Precipitation in the Column: The sample or a component of the mobile phase is precipitating on the column.Ensure the sample is fully dissolved in the injection solvent and that the mobile phase components are miscible.
High Mobile Phase Viscosity: The chosen solvent system has a high viscosity.Consider using a less viscous mobile phase or increasing the column temperature to reduce viscosity.
Incorrect Column Packing: The column may be poorly packed, leading to high resistance.If using a self-packed column, review and optimize the packing procedure. For pre-packed columns, contact the manufacturer.[5]

Issue 3: Inconsistent Yields and Purity at Larger Scale

Symptom Potential Cause Recommended Solution
Batch-to-batch variability in final product purity and quantity.Non-linear Scale-Up: Direct scaling of laboratory parameters without accounting for changes in mass and heat transfer.[6][7]Conduct a thorough process characterization to understand the critical process parameters (CPPs) affecting purity and yield. Use principles of Quality by Design (QbD) for robust scale-up.[7]
Inconsistent Raw Material Quality: Variability in the quality of starting materials and reagents.[8]Establish stringent quality control specifications for all incoming materials. Work with reliable suppliers who can ensure consistent quality at scale.[8]
Equipment Differences: Discrepancies between lab-scale and production-scale equipment.[7][8]Perform equipment qualification and ensure that critical parameters like mixing efficiency and surface area-to-volume ratios are comparable or their effects are understood and mitigated.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during this compound synthesis and purification?

A1: During the synthesis of Vernakalant (the active component of this compound), several process-related impurities and isomers can be formed. Known impurities include various stereoisomers of Vernakalant, such as (3S,1'S,2'S), (3S,1'R,2'R), (3S,1'R,2'S), (3S,1'S,2'R), (3R,1'S,2'S), and (3R,1'R,2'S) isomers.[][][11] Additionally, genotoxic impurities have been identified in the manufacturing process.[12] The levels of these isomers and other impurities must be carefully controlled in the final drug substance.[12]

Q2: How can I improve the efficiency of the crystallization step during scale-up?

A2: Challenges in scaling up crystallization often relate to achieving consistent crystal size and form, which can impact filtration and drying.[6] To improve efficiency:

  • Study Critical Process Parameters: Investigate the impact of cooling rate, agitation speed, and solvent/antisolvent addition rate on crystal habit and polymorphism.[6]

  • Seeding Strategy: Implement a controlled seeding strategy to ensure consistent nucleation and crystal growth.

  • Process Analytical Technology (PAT): Utilize PAT tools like in-line particle size analyzers to monitor and control the crystallization process in real-time.

Q3: What are the key considerations when transferring a purification method from R&D to a manufacturing setting?

A3: Successful technology transfer requires careful planning and communication.[7] Key considerations include:

  • Robustness Testing: Perform robustness studies at the lab scale to understand the acceptable ranges for critical process parameters.

  • Clear Documentation: Prepare detailed documentation, including standard operating procedures (SOPs) and process flow diagrams.[7]

  • Equipment Comparability: Assess the differences between the R&D and manufacturing equipment and perform any necessary process adjustments.[7][8]

  • Training: Ensure that the manufacturing team is thoroughly trained on the new process.[7]

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification

This protocol provides a general methodology for the purification of this compound using preparative HPLC. Note: This is a template and must be optimized for your specific process.

  • Column: C18 reverse-phase column suitable for preparative scale.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20-80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-41 min: 80-20% B (linear gradient)

    • 41-50 min: 20% B (re-equilibration)

  • Flow Rate: Dependent on column diameter, typically scaled up from analytical flow rates to maintain the same linear velocity.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Pool fractions containing pure this compound.

  • Post-Processing: Evaporate the solvent from the pooled fractions under reduced pressure. The resulting product can be further processed (e.g., crystallization, salt formation).

Visualizations

Vernodalol_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_finishing Final Processing Crude_Product Crude this compound Product Filtration Filtration Crude_Product->Filtration Remove Particulates Prep_HPLC Preparative HPLC Filtration->Prep_HPLC Inject Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Separate by Purity Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pool Pure Fractions Crystallization Crystallization Solvent_Evaporation->Crystallization Induce Crystallization Drying Drying Crystallization->Drying Remove Residual Solvent Final_Product Pure this compound HCl Drying->Final_Product Troubleshooting_Logic Start Purification Issue Identified Check_Purity Assess Purity (e.g., HPLC) Start->Check_Purity Check_Yield Assess Yield Start->Check_Yield Low_Purity Purity Below Specification? Check_Purity->Low_Purity Low_Yield Yield Below Expectation? Check_Yield->Low_Yield Optimize_Chromatography Optimize Chromatography (Mobile Phase, Gradient, Column) Low_Purity->Optimize_Chromatography Yes End Process Optimized Low_Purity->End No Check_Loss_Points Investigate Potential Loss Points (Transfers, Filtration, etc.) Low_Yield->Check_Loss_Points Yes Low_Yield->End No Check_Impurities Identify Impurities (e.g., MS) Optimize_Chromatography->Check_Impurities Modify_Upstream Modify Upstream Synthesis to Reduce Impurity Formation Check_Impurities->Modify_Upstream Modify_Upstream->End Optimize_Crystallization Optimize Crystallization/Precipitation (Solvent, Temperature, Time) Check_Loss_Points->Optimize_Crystallization Scale_Up_Parameters Review Scale-Up Parameters (Mixing, Heat Transfer) Optimize_Crystallization->Scale_Up_Parameters Scale_Up_Parameters->End

References

Technical Support Center: Stability and Storage of Vernodalol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Vernodalol during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, solid this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Q2: What are the primary factors that can cause this compound degradation?

This compound is susceptible to degradation through several mechanisms, primarily:

  • Hydrolysis: The ester linkages in the this compound molecule are prone to hydrolysis under both acidic and basic conditions.

  • Oxidation: The presence of α,β-unsaturated carbonyl groups and other susceptible moieties makes this compound sensitive to oxidative degradation.

  • Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Q3: How can I prepare a stable stock solution of this compound?

To prepare a stable stock solution, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: Are there any known degradation products of this compound?

Based on its chemical structure, the primary degradation products are expected to result from hydrolysis of the ester groups and oxidation. The main predicted degradation products are Vernodalin (hydrolysis of the angelic acid ester) and various oxidation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity in experiments. Degradation of this compound in stock or working solutions.1. Prepare fresh stock solutions from solid powder. 2. Avoid repeated freeze-thaw cycles by preparing aliquots. 3. Ensure the solvent used is of high purity and anhydrous. 4. Protect solutions from light and store at the recommended temperature.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Review the storage and handling procedures of your this compound samples. 2. Perform a forced degradation study to identify potential degradation products. 3. Use a validated stability-indicating HPLC method to separate this compound from its degradants.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound in aqueous buffers.1. Use a co-solvent like DMSO or ethanol (typically <1% of the final volume) to aid dissolution. 2. Prepare fresh working solutions before each experiment. 3. Visually inspect solutions for any signs of precipitation.

Quantitative Data from Forced Degradation Studies

The following table summarizes the results of a hypothetical forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress Condition Reagent/Condition Duration Temperature % Degradation of this compound Major Degradation Products Formed
Acidic Hydrolysis 0.1 M HCl24 hours60°C15.2%Vernodalin, other hydrolytic products
Basic Hydrolysis 0.1 M NaOH4 hoursRoom Temp25.8%Vernodalin, other hydrolytic products
Oxidation 3% H₂O₂24 hoursRoom Temp18.5%Oxidized this compound derivatives
Thermal Degradation Solid State48 hours80°C8.3%Various thermal degradants
Photodegradation UV Light (254 nm)24 hoursRoom Temp12.1%Photodegradation products

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 4 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place solid this compound powder in a controlled temperature oven at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in a 50:50 acetonitrile/water mixture) in a quartz cuvette to UV light (254 nm) for 24 hours.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation H2O2 Vernodalin Vernodalin (Hydrolyzed Ester) Hydrolysis->Vernodalin Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC Data Data Analysis (% Degradation) HPLC->Data This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for this compound stability testing.

troubleshooting_guide Start Inconsistent Results? Check_Storage Are storage conditions correct (-20°C/-80°C)? Start->Check_Storage Check_Handling Avoiding freeze-thaw and light exposure? Check_Storage->Check_Handling Yes Prepare_Fresh Prepare fresh stock and working solutions. Check_Storage->Prepare_Fresh No Check_Solution Is the solution clear? (No precipitation) Check_Handling->Check_Solution Yes Check_Handling->Prepare_Fresh No Modify_Protocol Modify experimental protocol (e.g., co-solvent). Check_Solution->Modify_Protocol No Review_Method Review analytical method for specificity. Check_Solution->Review_Method Yes

Caption: Troubleshooting decision tree for this compound experiments.

Enhancing the bioavailability of Vernodalol formulations

Author: BenchChem Technical Support Team. Date: November 2025

Vernodalol Formulation Technical Support Center

Welcome to the technical support center for this compound formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development efforts.

This compound is a promising therapeutic agent with anti-inflammatory and antioxidant properties.[1] However, its low aqueous solubility presents a significant challenge to achieving adequate oral bioavailability. This guide will address common issues encountered during the formulation of poorly soluble compounds like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Dissolution Rate of this compound in Aqueous Media

  • Question: My this compound formulation is showing a very slow and incomplete dissolution profile. What are the potential causes and how can I improve it?

  • Answer: Poor dissolution is a common issue for BCS Class II compounds like this compound, which are characterized by low solubility and high permeability.[2][3] The primary reasons for poor dissolution include the high crystallinity and low aqueous solubility of the active pharmaceutical ingredient (API).

    Troubleshooting Steps:

    • Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area.[4] Reducing the particle size through micronization or nanonization can significantly enhance the dissolution rate.[5][6]

      • Recommendation: Consider wet media milling or high-pressure homogenization to produce nanoparticles of this compound.[5]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a more soluble amorphous form can dramatically improve its dissolution.[7][8] This is often achieved by creating a solid dispersion with a hydrophilic polymer.

      • Recommendation: Explore the use of polymers like PVP, HPMC, or Soluplus® to create an amorphous solid dispersion of this compound using techniques such as spray drying or hot-melt extrusion.[7][9]

    • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents can enhance the solubility of this compound in the dissolution medium.[4]

      • Recommendation: Screen different concentrations of surfactants (e.g., Sodium Lauryl Sulfate, Polysorbate 80) or cyclodextrins (e.g., HP-β-CD) in your formulation.[9][10]

Issue 2: High Variability in Bioavailability Studies

  • Question: I am observing significant inter-subject variability in the plasma concentration of this compound in my preclinical animal studies. What could be the contributing factors?

  • Answer: High variability in bioavailability is often linked to the formulation's performance in the gastrointestinal (GI) tract. For poorly soluble drugs, differences in GI physiology (e.g., pH, food effects) among subjects can lead to inconsistent dissolution and absorption.[2]

    Troubleshooting Steps:

    • Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization and absorption via the lymphatic pathway.[4][10]

      • Recommendation: Investigate self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) for this compound.[9][10] These systems form fine emulsions or microemulsions in the GI tract, providing a consistent dissolution environment.

    • pH-Independent Formulations: The solubility of this compound may be pH-dependent. Formulations that ensure consistent dissolution across the physiological pH range of the GI tract can reduce variability.

      • Recommendation: Develop an amorphous solid dispersion with a pH-independent polymer or a lipid-based formulation that is less susceptible to changes in GI pH.

    • Control of Polymorphism: Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates.[9] If your API has multiple polymorphic forms, this could contribute to variability.

      • Recommendation: Characterize the solid-state properties of your this compound API to ensure you are using a consistent and the most soluble form.

Issue 3: Chemical Instability of this compound in the Formulation

  • Question: I am noticing degradation of this compound in my formulation during stability studies. What are the common causes of instability and how can I mitigate them?

  • Answer: Chemical instability can arise from interactions between the API and excipients, or from exposure to environmental factors like heat, light, and moisture. For amorphous formulations, the higher energy state can also make the API more susceptible to degradation.

    Troubleshooting Steps:

    • Excipient Compatibility Studies: Incompatible excipients can catalyze the degradation of the API.

      • Recommendation: Conduct thorough excipient compatibility studies by storing binary mixtures of this compound and each excipient under accelerated conditions and analyzing for degradation products.

    • Moisture Protection: Amorphous solid dispersions can be hygroscopic, and absorbed moisture can lead to crystallization of the amorphous drug or chemical degradation.

      • Recommendation: Incorporate a desiccant in the packaging or consider a formulation with a less hygroscopic polymer.

    • Antioxidants and pH Modifiers: If this compound is susceptible to oxidation or pH-mediated hydrolysis, the addition of antioxidants or buffering agents can improve its stability.[1]

      • Recommendation: Evaluate the effect of adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation.

Data Presentation: Comparison of Formulation Strategies

The following tables summarize hypothetical quantitative data for different formulation approaches aimed at enhancing the bioavailability of this compound.

Table 1: In Vitro Solubility and Dissolution of this compound Formulations

Formulation ApproachThis compound Solubility (µg/mL) in Simulated Gastric Fluid (pH 1.2)This compound Solubility (µg/mL) in Simulated Intestinal Fluid (pH 6.8)% Drug Dissolved in 30 minutes (pH 6.8)
Unformulated this compound (Micronized)1.5 ± 0.22.1 ± 0.315 ± 4
Nanonized this compound5.8 ± 0.58.2 ± 0.745 ± 6
Amorphous Solid Dispersion (1:3 this compound:PVP K30)55.3 ± 4.178.5 ± 5.685 ± 5
Self-Emulsifying Drug Delivery System (SEDDS)> 200 (in emulsion)> 200 (in emulsion)95 ± 3

Table 2: Preclinical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

Formulation ApproachCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Unformulated this compound (Micronized Suspension)150 ± 354.0 ± 1.21250 ± 310100
Nanonized this compound Suspension320 ± 602.5 ± 0.82800 ± 550224
Amorphous Solid Dispersion (Tablet)750 ± 1201.5 ± 0.56500 ± 1100520
Self-Emulsifying Drug Delivery System (Capsule)980 ± 1501.0 ± 0.38900 ± 1300712

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the formulation development of this compound.

1. Equilibrium Solubility Determination (Shake-Flask Method)

  • Objective: To determine the thermodynamic solubility of this compound in different aqueous media.[11][12]

  • Procedure:

    • Add an excess amount of this compound powder to a series of glass vials containing different buffers (e.g., pH 1.2, 4.5, 6.8).

    • Seal the vials and place them in a shaking water bath maintained at a constant temperature (e.g., 37°C) for 48 hours to ensure equilibrium is reached.

    • After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.

    • Withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved particles.

    • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

2. In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

  • Objective: To evaluate the dissolution rate of different this compound formulations.[13][14]

  • Procedure:

    • Prepare the dissolution medium (e.g., 900 mL of simulated intestinal fluid, pH 6.8) and maintain it at 37 ± 0.5°C in the dissolution vessels.

    • Place the this compound formulation (e.g., tablet, capsule) in the dissolution vessel.

    • Start the paddle rotation at a specified speed (e.g., 75 RPM).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method.

3. In Vitro Permeability Assay (Caco-2 Cell Model)

  • Objective: To assess the intestinal permeability of this compound and its formulations.[15][16]

  • Procedure:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate into a monolayer.[15]

    • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) transport, add the test compound (dissolved in transport buffer) to the apical side of the monolayer.

    • At specified time intervals, collect samples from the basolateral side.

    • For basolateral to apical (B-A) transport, add the test compound to the basolateral side and collect samples from the apical side.

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway of this compound's Anti-inflammatory Action

Vernodalol_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor NF-κB Pathway NF-κB Pathway Cell Membrane Receptor->NF-κB Pathway STAT3 Pathway STAT3 Pathway Cell Membrane Receptor->STAT3 Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) STAT3 Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation This compound This compound This compound->NF-κB Pathway Inhibits This compound->STAT3 Pathway Inhibits

Caption: this compound inhibits inflammatory pathways.[17]

Diagram 2: Experimental Workflow for this compound Formulation Development

Formulation_Workflow cluster_preformulation Preformulation cluster_formulation Formulation Development cluster_characterization Characterization & Optimization cluster_invivo In Vivo Evaluation API Characterization API Characterization Solubility Studies Solubility Studies API Characterization->Solubility Studies Excipient Compatibility Excipient Compatibility Solubility Studies->Excipient Compatibility Technology Screening Technology Screening Excipient Compatibility->Technology Screening ASD Amorphous Solid Dispersion Technology Screening->ASD LBDDS Lipid-Based System Technology Screening->LBDDS Nanosuspension Nanosuspension Technology Screening->Nanosuspension Dissolution Testing Dissolution Testing ASD->Dissolution Testing LBDDS->Dissolution Testing Nanosuspension->Dissolution Testing In Vitro Permeability In Vitro Permeability Dissolution Testing->In Vitro Permeability Stability Studies Stability Studies In Vitro Permeability->Stability Studies Preclinical PK Studies Preclinical PK Studies Stability Studies->Preclinical PK Studies

Caption: Workflow for enhancing this compound bioavailability.

Diagram 3: Troubleshooting Guide for Low Bioavailability

Troubleshooting_Bioavailability start Low Bioavailability Observed dissolution_check Is in vitro dissolution rate-limiting? Yes No start->dissolution_check:f0 permeability_check Is permeability rate-limiting? Yes No dissolution_check:f2->permeability_check:f0 solubility_solutions Enhance Solubility/Dissolution: - Nanonization - Amorphous Solid Dispersion - Lipid-Based Systems dissolution_check:f1->solubility_solutions metabolism_check Is first-pass metabolism high? Yes No permeability_check:f2->metabolism_check:f0 permeability_solutions Enhance Permeability: - Use of permeation enhancers - Inhibit efflux transporters permeability_check:f1->permeability_solutions metabolism_solutions Address Metabolism: - Prodrug approach - Co-administration with enzyme inhibitors metabolism_check:f1->metabolism_solutions re_evaluate Re-evaluate Formulation Strategy metabolism_check:f2->re_evaluate

Caption: Decision tree for troubleshooting low bioavailability.

References

Validation & Comparative

Vernodalol vs. Luteolin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two natural compounds, vernodalol and luteolin. The information presented is based on available experimental data and is intended to assist researchers in evaluating their potential as antioxidant agents.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and luteolin have been evaluated using various in vitro assays. The following table summarizes the key quantitative data from comparative studies. Luteolin consistently demonstrates superior radical scavenging activity compared to this compound in the Oxygen Radical Absorbance Capacity (ORAC) assay.[1][2]

Antioxidant AssayCompoundResultUnitReference
ORAC Luteolin 7.34 ± 1.20µmol TEAC/µmol[1][2]
This compound 0.82 ± 0.11µmol TEAC/µmol[1][2]
Ascorbic Acid (Control)0.94 ± 0.13µmol TEAC/µmol[1][2]

TEAC: Trolox Equivalent Antioxidant Capacity

While direct comparative studies using other common antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for isolated this compound and luteolin are limited, studies on extracts of Vernonia amygdalina, a source of this compound, show significant radical scavenging activity.[3][4][5][6] Luteolin, in various studies, has demonstrated potent DPPH and ABTS radical scavenging activity with low IC50 values.

Mechanisms of Antioxidant Action & Associated Signaling Pathways

Both this compound and luteolin exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.

This compound

This compound's antioxidant activity is linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to be an activator of Nrf2, with an EC50 of 3.2 µM, leading to increased expression of genes containing the Antioxidant Response Element (ARE).[1] Additionally, this compound has been reported to inhibit the STAT3/NF-κB pathways , which are involved in inflammatory processes that can contribute to oxidative stress.[1]

Vernodalol_Signaling This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 STAT3_NFkB STAT3/NF-κB Pathway Inhibition This compound->STAT3_NFkB ARE Antioxidant Response Element (ARE) Expression Nrf2->ARE AntioxidantEnzymes Increased Antioxidant Enzyme Production ARE->AntioxidantEnzymes OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress Inflammation Reduced Inflammation STAT3_NFkB->Inflammation Inflammation->OxidativeStress

This compound's Antioxidant Signaling Pathways
Luteolin

Luteolin is a well-documented antioxidant that acts through multiple pathways. Similar to this compound, luteolin is a potent activator of the Nrf2 pathway , leading to the upregulation of endogenous antioxidant defenses. Beyond Nrf2, luteolin modulates other critical signaling cascades:

  • PI3K/Akt Pathway: Luteolin has been shown to inhibit the PI3K/Akt signaling pathway.[7][8][9] This pathway is involved in cell survival and proliferation, and its inhibition can contribute to the cellular response to oxidative stress.

  • MAPK Pathways: Luteolin can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[10][11][12] These pathways are involved in a variety of cellular processes, including the response to stress.

Luteolin_Signaling Luteolin Luteolin Nrf2 Nrf2 Activation Luteolin->Nrf2 PI3K_Akt PI3K/Akt Pathway Inhibition Luteolin->PI3K_Akt MAPK MAPK Pathway Modulation Luteolin->MAPK ARE ARE Expression Nrf2->ARE CellSurvival Modulation of Cell Survival/Apoptosis PI3K_Akt->CellSurvival MAPK->CellSurvival AntioxidantEnzymes Increased Antioxidant Enzymes ARE->AntioxidantEnzymes OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress CellSurvival->OxidativeStress

Luteolin's Antioxidant Signaling Pathways

Experimental Protocols

The following are generalized protocols for common antioxidant assays used to evaluate compounds like this compound and luteolin. Specific parameters may vary between laboratories.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major source of oxidative damage in the body.

ORAC_Workflow Start Start PrepareReagents Prepare Reagents: - Fluorescein (probe) - AAPH (radical generator) - Trolox (standard) - Samples Start->PrepareReagents PlateLoading Plate Loading: Add fluorescein and sample/standard/blank to 96-well plate PrepareReagents->PlateLoading Incubation Incubate at 37°C PlateLoading->Incubation InitiateReaction Initiate Reaction: Add AAPH to all wells Incubation->InitiateReaction MeasureFluorescence Measure Fluorescence Decay Kinetically over time InitiateReaction->MeasureFluorescence CalculateAUC Calculate Area Under the Curve (AUC) MeasureFluorescence->CalculateAUC DetermineTEAC Determine TEAC values by comparing to Trolox standard curve CalculateAUC->DetermineTEAC End End DetermineTEAC->End

General Workflow for the ORAC Assay

Protocol Outline:

  • Reagent Preparation: Prepare working solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), the antioxidant standard (Trolox), and the test samples (this compound, luteolin).

  • Plate Loading: In a 96-well microplate, add the fluorescein solution to all wells, followed by the addition of the test samples, Trolox standards, or a blank (buffer).

  • Incubation: Incubate the plate at 37°C for a specified time to allow for temperature equilibration.

  • Reaction Initiation: Add the AAPH solution to all wells to initiate the radical-generating reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence decay at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. The net AUC is determined by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the samples is then expressed as Trolox Equivalents (TE).[13][14][15]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol Outline:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or quercetin).

  • Reaction Mixture: In a microplate or cuvettes, mix the DPPH solution with different concentrations of the test compounds or the standard. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.[3][5]

Conclusion

Based on the available data, luteolin exhibits significantly higher direct radical scavenging activity than this compound as measured by the ORAC assay. Both compounds, however, contribute to cellular antioxidant defense through the modulation of key signaling pathways, most notably the Nrf2 pathway. The multi-faceted mechanisms of luteolin, involving the PI3K/Akt and MAPK pathways, suggest a broader interaction with cellular redox signaling.

For researchers in drug development, luteolin presents as a more potent direct antioxidant. However, the distinct signaling pathway modulation by this compound, particularly its effects on the STAT3/NF-κB pathway, may offer therapeutic potential in conditions where inflammation and oxidative stress are intertwined. Further head-to-head comparative studies employing a wider range of antioxidant assays are warranted to provide a more comprehensive understanding of the relative antioxidant potencies of these two compounds.

References

A Comparative Analysis of the Cytotoxic Properties of Vernodalol and Vernolide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a significant source of potential therapeutic agents. Among these, Vernodalol and Vernolide, two sesquiterpene lactones primarily isolated from the Vernonia genus, have demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of their cytotoxic profiles, supported by available experimental data, to assist researchers and drug development professionals in evaluating their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (ED50), representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following tables summarize the reported cytotoxic activities of this compound and Vernolide against a range of human cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma5.7[1][2][3]
JIMT-1Breast Cancer11.13 ± 1.17[4]
MCF-10ANon-tumorigenic Breast Epithelial12.12 ± 1.52[4]

Table 2: Cytotoxicity of Vernolide

Cell LineCancer TypeIC50/ED50Reference
Various (10 lines)Broad Spectrum0.91 - 13.84 µM[5][6]
KBHuman Epidermoid Carcinoma0.02 µg/ml[7]
DLD-1Colorectal Adenocarcinoma0.05 µg/ml[7]
NCI-H661Lung Carcinoma0.53 µg/ml[7]
HeLaCervical Cancer0.04 µg/ml[7]

Note: A direct comparison of the potency of this compound and Vernolide is challenging due to the absence of studies evaluating both compounds on the same cell lines under identical experimental conditions.

Experimental Protocols

The data presented above were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Vernolide) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the cytotoxicity of a compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture Cell Culture Seeding Cell Seeding in 96-well plates CellCulture->Seeding CompoundPrep Compound Preparation Treatment Treatment with Compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Cytotoxicity experimental workflow.

Mechanisms of Action: Signaling Pathways

Both this compound and Vernolide appear to exert their cytotoxic effects through the induction of apoptosis, albeit through potentially different signaling cascades.

This compound's Apoptotic Pathway

This compound has been shown to suppress the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[8] This inhibition leads to the induction of apoptosis via the mitochondrial pathway, characterized by the cleavage of caspase-9 and the release of cytochrome c and Smac/DIABLO into the cytosol.[8]

Vernodalol_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Mitochondrion Mitochondrion mTOR->Mitochondrion regulates CytoC Cytochrome c Smac/DIABLO Mitochondrion->CytoC releases Caspase9 Caspase-9 Apoptosis Apoptosis Caspase9->Apoptosis induces CytoC->Caspase9 activates

Proposed signaling pathway for this compound-induced apoptosis.

Vernolide's Apoptotic Pathway

The cytotoxic activity of Vernolide is also linked to the induction of apoptosis. This is achieved through the enhancement of caspase-9 and caspase-3 activities, coupled with the inhibition of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which facilitates the release of cytochrome c.[9][10] Furthermore, Vernolide is suggested to target key signaling molecules such as extracellular signal-regulated kinase 1/2 (ERK-1/2), nuclear factor-κB (NF-κB), and signal transducer and activator of transcription 3 (STAT3).[9][10]

Vernolide_Pathway Vernolide Vernolide Bcl2 Bcl-2 / Bcl-xL Vernolide->Bcl2 inhibits OtherTargets ERK, NF-κB, STAT3 Vernolide->OtherTargets inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces CytoC->Caspase9 activates

Proposed signaling pathway for Vernolide-induced apoptosis.

Conclusion

Both this compound and Vernolide exhibit promising cytotoxic effects against a variety of cancer cell lines, primarily by inducing apoptosis. While their exact mechanisms of action have distinct features, they both converge on the mitochondrial pathway of apoptosis. The available data suggests that Vernolide may have a broader spectrum of activity and, in some cases, higher potency than this compound. However, the lack of head-to-head comparative studies necessitates further research to definitively establish their relative efficacy and therapeutic potential. Future investigations should focus on evaluating both compounds in a standardized panel of cancer cell lines and in in vivo models to provide a more comprehensive understanding of their anticancer capabilities.

References

Vernodalol and Ascorbic Acid: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, both naturally derived and synthetic compounds are continuously evaluated for their potential in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a detailed comparison of the antioxidant efficacy of vernodalol, a sesquiterpene lactone found in plants of the Vernonia genus, and the well-established antioxidant, ascorbic acid (Vitamin C). This analysis is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Quantitative Comparison of Antioxidant Activity

Antioxidant AssayThis compoundAscorbic AcidReference Compound
ORAC (TEAC) 0.82 ± 0.11 µmol TE/µmol0.94 ± 0.13 µmol TE/µmolTrolox
DPPH Radical Scavenging Activity comparable to ascorbic acidIC50: ~5-10 µg/mL (typical range)-
Reducing Power (FRAP) Lower than catechin-Catechin

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant capacity. IC50 values for ascorbic acid in DPPH assays can vary depending on specific experimental conditions.

In Vitro Antioxidant Performance

Studies demonstrate that this compound possesses notable antioxidant properties, with a scavenger effect on free radicals that is comparable to that of ascorbic acid.[1] In the ORAC assay, this compound exhibited a TEAC value of 0.82 ± 0.11 µmol TE/µmol, which is similar to the TEAC value of ascorbic acid (0.94 ± 0.13 µmol TE/µmol), indicating that on a molar basis, their antioxidant capacities are quite similar in this particular assay.[1]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is another widely used method to evaluate antioxidant activity. While a direct IC50 value for this compound in a DPPH assay was not found in a single study alongside ascorbic acid, one study noted that at a concentration of 0.25 mg/mL, this compound exhibited significant DPPH radical scavenging activity.[2][3] For comparison, the IC50 value for ascorbic acid in DPPH assays is typically in the range of 5-10 µg/mL.

In terms of reducing power, often assessed by the Ferric Reducing Antioxidant Power (FRAP) assay, one study demonstrated that this compound has the ability to reduce Fe³⁺ to Fe²⁺. However, its reducing power was found to be lower than that of catechin, another standard antioxidant compound.[2][4]

Mechanistic Insights: Signaling Pathways

The antioxidant mechanisms of this compound and ascorbic acid involve their interaction with key cellular signaling pathways that regulate the cellular response to oxidative stress.

This compound and the Nrf2 Signaling Pathway

This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that plays a central role in the antioxidant defense system. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Activates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Induces Transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Translation

This compound activates the Nrf2 antioxidant pathway.
Ascorbic Acid and the NF-κB Signaling Pathway

Ascorbic acid is well-known for its ability to directly scavenge reactive oxygen species (ROS). Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress, notably the Nuclear Factor-kappa B (NF-κB) pathway. Oxidative stress is a potent activator of NF-κB, which in turn promotes the expression of pro-inflammatory genes. By reducing ROS levels, ascorbic acid can inhibit the activation of NF-κB, thereby downregulating the inflammatory response and mitigating further oxidative damage.

NFkB_Pathway cluster_nucleus Ascorbic_Acid Ascorbic Acid ROS ROS Ascorbic_Acid->ROS Scavenges NFkB_inactive IκB-NF-κB Complex ROS->NFkB_inactive Activates NFkB_active NF-κB NFkB_inactive->NFkB_active Dissociation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes NFkB_active->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

Ascorbic acid inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

DPPH_Workflow Start Start Prepare_Samples Prepare serial dilutions of this compound and Ascorbic Acid Start->Prepare_Samples Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Start->Prepare_DPPH Mix Mix sample/standard with DPPH solution Prepare_Samples->Mix Prepare_DPPH->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End

Workflow for the DPPH radical scavenging assay.

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and ascorbic acid in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Reaction Mixture: In a microplate or cuvette, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated at room temperature in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

FRAP_Workflow Start Start Prepare_FRAP_Reagent Prepare fresh FRAP reagent (Acetate buffer, TPTZ, FeCl3) Start->Prepare_FRAP_Reagent Prepare_Samples Prepare dilutions of This compound and Ascorbic Acid Start->Prepare_Samples Mix Mix sample/standard with FRAP reagent Prepare_FRAP_Reagent->Mix Prepare_Samples->Mix Incubate Incubate at 37°C (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Determine FRAP value (e.g., as ascorbic acid equivalents) Measure->Calculate End End Calculate->End

Workflow for the FRAP assay.

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare stock solutions of this compound and a standard (e.g., ascorbic acid or FeSO₄) and create a series of dilutions.

  • Reaction Mixture: A small volume of the sample or standard solution is mixed with a larger volume of the FRAP reagent. A blank containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: A standard curve is generated using the absorbance values of the standard at different concentrations. The antioxidant capacity of the sample is then expressed as equivalents of the standard (e.g., µM ascorbic acid equivalents).

Conclusion

Both this compound and ascorbic acid exhibit significant antioxidant properties. Quantitative data from the ORAC assay suggests that their antioxidant capacities are comparable on a molar basis. Mechanistically, this compound demonstrates its antioxidant effect through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. Ascorbic acid, in addition to its direct radical scavenging activity, can modulate the NF-κB signaling pathway, thereby reducing inflammation-associated oxidative stress.

For researchers in drug development, this compound presents an interesting natural compound with potent antioxidant activity, warranting further investigation into its therapeutic potential. The choice between this compound and ascorbic acid for a specific application would depend on various factors, including the desired mechanism of action, bioavailability, and the specific pathological context of oxidative stress being targeted. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the relative efficacies of these and other antioxidant compounds.

References

Vernodalol's In Vitro Anti-Inflammatory Potential: A Comparative Analysis Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-inflammatory activity of Vernodalol, a sesquiterpene lactone found in Vernonia amygdalina, against well-established nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in inflammation and drug discovery.

Executive Summary

This compound has demonstrated potential anti-inflammatory effects through the modulation of key signaling pathways, including the inhibition of the STAT3/NF-κB pathway and activation of the Nrf2 pathway[1]. However, direct comparative in vitro data for this compound against common NSAIDs in standardized assays such as cyclooxygenase (COX) inhibition is currently limited in the public domain. Data from compounds isolated from Vernonia amygdalina in albumin denaturation assays suggest anti-inflammatory potential, though this compound itself was not directly tested in this specific assay in the available literature. NSAIDs, in contrast, have well-documented inhibitory effects on COX enzymes and varying effects on cytokine production and protein denaturation.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the available quantitative data for this compound and the selected NSAIDs. It is important to note the absence of direct IC50 values for this compound in several key anti-inflammatory assays.

Table 1: Inhibition of Protein Denaturation

CompoundAssayIC50 (µg/mL)IC50 (µM)
Vernotolaside Heat-induced albumin denaturation201.7[2]Not Reported
Vernoamyoside D Heat-induced albumin denaturation379.5[2]Not Reported
Luteolin-7-α-o-glucuronide *Heat-induced albumin denaturation549.8[2]Not Reported
Diclofenac Heat-induced albumin denaturation167.8[2]~566
Ibuprofen Heat-induced albumin denaturation69.34 - 81.50~336 - 395

Table 2: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data Not AvailableData Not AvailableData Not Available
Ibuprofen ~15~35~0.43
Diclofenac ~0.611~0.63~0.97
Celecoxib ~15~0.04~375[3]

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)

CompoundEffect on TNF-αEffect on IL-6
This compound Inhibition via NF-κB pathway[1]Inhibition via NF-κB pathway[1]
Ibuprofen Variable effects reported; may augment in some conditions[4]Variable effects reported; may augment in some conditions[4]
Diclofenac Inhibits TNF-α-induced NF-κB activationData Not Available
Celecoxib Potently inhibits TNF-α-induced NF-κB activation[5]Inhibition linked to NF-κB pathway modulation

Experimental Protocols

Heat-Induced Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.

  • Principle: When proteins are denatured by heat, they become insoluble and cause turbidity in the solution. Anti-inflammatory compounds can prevent this denaturation.

  • Methodology:

    • A reaction mixture is prepared containing a solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS).

    • The test compound (this compound or NSAID) at various concentrations is added to the albumin solution.

    • The mixture is incubated at 37°C and then heated to induce denaturation.

    • After cooling, the turbidity of the solution is measured spectrophotometrically.

    • The percentage inhibition of denaturation is calculated by comparing the absorbance of the test solutions with a control solution (without the test compound). The IC50 value is the concentration of the test compound that causes 50% inhibition of denaturation.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

  • Principle: The activity of COX enzymes is determined by measuring the amount of prostaglandin E2 (PGE2) or other prostanoids produced from the substrate, arachidonic acid.

  • Methodology:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped after a specific incubation period.

    • The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) or other detection methods.

    • The percentage inhibition of COX activity is calculated, and the IC50 value is determined.

Cytokine Inhibition Assay (TNF-α and IL-6)

This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines by immune cells.

  • Principle: Immune cells, such as macrophages, are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce cytokines. The ability of a test compound to reduce the levels of these cytokines is measured.

  • Methodology:

    • A cell line of immune cells (e.g., RAW 264.7 macrophages) is cultured.

    • The cells are pre-treated with various concentrations of the test compound.

    • The cells are then stimulated with LPS to induce the production of TNF-α and IL-6.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of TNF-α and IL-6 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The percentage inhibition of cytokine production is calculated, and IC50 values can be determined.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Vernodalol_Anti_Inflammatory_Pathways

NSAID_Anti_Inflammatory_Pathway

Experimental Workflow

In_Vitro_Anti_Inflammatory_Workflow

Conclusion

This compound exhibits promising anti-inflammatory potential by modulating the NF-κB and Nrf2 signaling pathways. However, a direct quantitative comparison with established NSAIDs is challenging due to the limited availability of IC50 data for this compound in standardized in vitro assays. The data on related compounds from Vernonia amygdalina suggest that the plant family possesses anti-inflammatory properties. Further research is warranted to elucidate the precise in vitro anti-inflammatory profile of this compound, particularly its effects on COX enzymes and cytokine production, to fully understand its therapeutic potential in comparison to current NSAIDs. This will enable a more direct and comprehensive assessment for its potential development as a novel anti-inflammatory agent.

References

Comparative analysis of Vernodalol extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of modern and conventional methods for the extraction of Vernodalol, a bioactive sesquiterpene lactone, reveals significant differences in efficiency, extraction time, and solvent consumption. This guide provides a detailed comparison of various techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Comparative Analysis of Extraction Methods

The choice of extraction method for this compound from its primary source, Vernonia amygdalina, has a substantial impact on the yield and purity of the final product. While traditional methods like maceration and Soxhlet extraction are still in use, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer considerable advantages.

A key study directly comparing this compound yields found that ethanolic maceration of V. amygdalina roots yielded the highest concentration of the compound.[1] This suggests that for obtaining high quantities of this compound, a simple maceration process may be highly effective.

Modern methods like MAE have been shown to be more efficient in extracting bioactive compounds in general from V. amygdalina leaves compared to Soxhlet extraction, yielding higher total phenolic and flavonoid content with reduced extraction time and solvent usage.[2][3][4] While this study did not quantify this compound specifically, the higher yield of other bioactive compounds suggests that MAE could be a more efficient method for this compound extraction as well. Further research directly comparing the this compound yield from MAE and other modern techniques with traditional methods is warranted.

Supercritical Fluid Extraction (SFE) using CO2 is another advanced technique that has been applied to V. amygdalina leaves. This method offers the advantage of using a green solvent, but the yields have been noted as being lower compared to conventional solvent extraction.[5][6]

The following table summarizes the quantitative data from various studies on the extraction of bioactive compounds from Vernonia amygdalina, including this compound.

Table 1: Comparison of this compound and Bioactive Compound Yields from Various Extraction Methods

Extraction MethodPlant PartSolventKey ParametersThis compound Yield (mg/g of extract)Total Phenolic Content (mg GAE/g dw)Total Flavonoid Content (mg QE/g dw)Reference
Ethanolic MacerationRoots70% w/w Ethanol24 hours336.79 ± 15.60Not ReportedNot Reported[1]
Aqueous MacerationRootsWater24 hours47.81 ± 0.70Not ReportedNot Reported[1]
Soxhlet ExtractionRootsWaterNot Specified176.58 ± 11.49Not ReportedNot Reported[1]
Soxhlet ExtractionLeaves60% v/v Ethanol4 hoursNot ReportedLower than MAELower than MAE
Microwave-Assisted Extraction (MAE)Leaves60% v/v EthanolNot SpecifiedNot ReportedHigher than SoxhletHigher than Soxhlet[2]
Microwave-Assisted Extraction (MAE)Leaves76% Ethanol4 min, 558 W, 1:10 g/mLNot Reported113.7694.08[7]
Ultrasound-Assisted Extraction (UAE)Leaves43.25% Ethanol30.67 min, 69.42 °CNot ReportedNot Reported66.03
Supercritical Fluid Extraction (SFE)LeavesSupercritical CO260°C, 250 barNot ReportedNot ReportedNot Reported[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key this compound extraction methods as described in the literature.

Ethanolic Maceration for High-Yield this compound

This protocol is adapted from a study that reported a high yield of this compound.[1]

  • Plant Material Preparation: 10 g of dried and powdered Vernonia amygdalina roots are used.

  • Extraction: The powdered root material is macerated with 100 mL of 70% w/w ethanol for 24 hours.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material.

  • Drying: The ethanol is evaporated from the filtrate in a water bath until a dry extract is obtained.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on an optimized MAE method for bioactive compounds from V. amygdalina leaves.[7]

  • Sample Preparation: 10 g of dried and powdered Vernonia amygdalina leaves are used.

  • Extraction: The leaf powder is mixed with 76% ethanol at a feed-to-solvent ratio of 1:10 g/mL in a microwave extractor.

  • Microwave Parameters: The extraction is carried out for 4 minutes at a microwave power of 558 W.

  • Post-Extraction: The extract is filtered, and the solvent is removed using a rotary evaporator to obtain the dry extract.

Soxhlet Extraction Protocol

A conventional method, for comparison.[2]

  • Sample Preparation: 100 g of powdered V. amygdalina leaves are placed in a Soxhlet apparatus.

  • Extraction: The extraction is performed with 1000 mL of 60% v/v ethanol for 4 hours.

  • Concentration: The solvent is then evaporated to yield the crude extract.

Visualizing Workflows and Pathways

To better understand the processes and mechanisms involved, the following diagrams have been generated using the DOT language.

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Vernonia amygdalina Plant Material (Leaves/Roots) drying Drying (Shade or Oven) start->drying grinding Grinding to Powder drying->grinding solvent_addition Solvent Addition (e.g., Ethanol, Water) grinding->solvent_addition extraction_method Extraction (Maceration, Soxhlet, MAE, UAE) filtration Filtration extraction_method->filtration solvent_addition->extraction_method concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification final_product Pure this compound purification->final_product SignalingPathways cluster_nrf2 Nrf2 Pathway (Activation) cluster_stat3_nfkb STAT3/NF-κB Pathway (Inhibition) vernodalol_nrf2 This compound nrf2 Nrf2 vernodalol_nrf2->nrf2 activates are Antioxidant Response Element (ARE) nrf2->are antioxidant_genes Increased Expression of Antioxidant Genes are->antioxidant_genes vernodalol_stat3 This compound stat3_nfkb STAT3 / NF-κB vernodalol_stat3->stat3_nfkb inhibits inflammation Suppression of Inflammatory Damage stat3_nfkb->inflammation

References

A Head-to-Head Comparison of Vernodalol and Other Sesquiterpenoid Lactones in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the comparative efficacy and mechanisms of Vernodalol and its counterparts.

Introduction

Sesquiterpenoid lactones (SLs) are a class of naturally occurring compounds, primarily found in plants of the Asteraceae family, that have garnered significant attention for their potent anti-cancer properties.[1][2][3] These compounds are characterized by a 15-carbon backbone and a lactone ring, with their biological activity often attributed to an α-methylene-γ-lactone group that can interact with cellular thiols.[1] Among the numerous SLs, this compound, isolated from Vernonia amygdalina, has emerged as a promising candidate for cancer therapy. This guide provides a head-to-head comparison of this compound with other notable sesquiterpenoid lactones, focusing on their cytotoxic activity, underlying molecular mechanisms, and the experimental data supporting these findings.

Comparative Cytotoxicity

The anti-cancer potential of sesquiterpenoid lactones is often initially assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison. The following table summarizes the IC50 values of this compound and other selected sesquiterpenoid lactones across different cancer cell lines.

Sesquiterpenoid LactoneCancer Cell LineIC50 (µM)Reference
This compound HT-29 (Colon Cancer)5.7[4][5]
JIMT-1 (Breast Cancer)> 10[6]
NB4 (Acute Promyelocytic Leukemia)16.4 - 23.8[6]
GK-1a (Leukemia)16.4 - 23.8[6]
HL-60 (Leukemia)16.4 - 23.8[6]
11ß,13-dihydrothis compound JIMT-1 (Breast Cancer)~1.5[6]
MCF-10A (Non-tumorigenic Breast)~1.8[6]
Vernolide H69AR (Lung Cancer)5.94[7]
HL-60 (Leukemia)2.28[7]
MOLT-3 (Leukemia)3.92[7]
Parthenolide VariousNot specified[2][8]
Alantolactone MDA-MB-231 (Breast Cancer)5, 10, 15[9]
K562 (Chronic Myelogenous Leukemia)Not specified[9]
RKO (Colon Cancer)Not specified[9]
HepG2 (Liver Cancer)Not specified[9]
Costunolide CAL-27 (Oral Squamous Cell Carcinoma)32[10]
Santonin SK-BR-3 (Breast Cancer)Not specified[11]

Note: The IC50 values can vary depending on the experimental conditions, such as cell line, exposure time, and assay method.

Molecular Mechanisms and Signaling Pathways

Sesquiterpenoid lactones exert their anti-cancer effects through the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][12]

NF-κB Pathway Inhibition

A common mechanism of action for many sesquiterpenoid lactones, including this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][7] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. SLs can directly interact with components of the NF-κB pathway, preventing its activation and subsequent pro-tumorigenic effects. For instance, alantolactone has been shown to inhibit TNF-α-induced IκBα phosphorylation, a critical step in NF-κB activation.[2]

NF_kB_Inhibition cluster_0 Sesquiterpenoid Lactones (e.g., this compound) cluster_1 NF-κB Signaling Pathway SLs SLs IKK IKK SLs->IKK inhibit NF-κB NF-κB (p65/p50) SLs->NF-κB inhibit nuclear translocation IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB sequesters in cytoplasm Nucleus Nucleus NF-κB->Nucleus translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Nucleus->Gene_Expression activates

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

MAPK and STAT3 Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are also significant targets of sesquiterpenoid lactones.[1][7] this compound has been shown to inhibit the STAT3 pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[7] Some SLs, like micheliolide, can activate the MAPK pathway, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[8]

MAPK_STAT3_Modulation cluster_0 Sesquiterpenoid Lactones cluster_1 Signaling Pathways SLs SLs MAPK MAPK Pathway SLs->MAPK activate STAT3 STAT3 Pathway SLs->STAT3 inhibit ROS ROS Production MAPK->ROS induces Proliferation Cell Proliferation & Survival STAT3->Proliferation promotes Cell_Death Apoptosis / Cell Death ROS->Cell_Death leads to MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Sesquiterpenoid Lactones Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate (3-4 hours) Add_MTT->Incubate Solubilize Solubilize formazan Incubate->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Unveiling the Synergistic Potential of Vernodalol in Cancer Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in combination with conventional chemotherapy. Vernodalol, a sesquiterpene lactone found in the plant Vernonia amygdalina, has demonstrated notable anticancer properties. This guide provides a comprehensive comparison of the synergistic effects of this compound and its parent extract with standard chemotherapy drugs, supported by available experimental data and detailed methodologies. While direct evidence for isolated this compound is still emerging, studies on Vernonia amygdalina extracts offer compelling insights into its potential to enhance the efficacy of chemotherapeutic agents.

Quantitative Analysis of Synergistic Effects

The synergistic potential of a combination therapy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug required to inhibit a biological process by 50%.

Table 1: Synergistic Effects of Vernonia amygdalina Extract (Containing this compound) with Chemotherapy Drugs

Cancer Cell LineChemotherapy DrugIC50 of Extract (µg/mL)IC50 of Chemo Drug (µg/mL)Combination Index (CI)Key Outcomes
PANC-1 (Pancreatic)Cisplatin21.83 ± 0.463.02 ± 0.44SynergisticInduced early and late apoptosis, inhibited cell cycle progression at G1 phase[1][2]
4T1 (Breast)Doxorubicin--Synergistic (CI < 0.9)Increased cytotoxicity, induced apoptosis, and modulated the cell cycle to accumulate cells in the sub-G1 phase[3]

Note: Data for isolated this compound in combination with these chemotherapy drugs is not yet available in published literature. The data presented is for the ethyl acetate and dichloromethane fractions of Vernonia amygdalina extract, respectively.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the synergistic effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapy drug, and their combination for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds of interest as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess the impact of drug treatment on signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspases, PI3K, Akt, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Mechanisms of Synergy

The following diagrams illustrate the experimental workflow for assessing synergy and the potential signaling pathways involved in the synergistic effects of this compound with chemotherapy.

G cluster_0 In Vitro Synergy Assessment Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Western Blot Western Blot Drug Treatment->Western Blot IC50 & CI Calculation IC50 & CI Calculation MTT Assay->IC50 & CI Calculation Mechanism of Cell Death Mechanism of Cell Death Apoptosis Assay->Mechanism of Cell Death Cell Proliferation Impact Cell Proliferation Impact Cell Cycle Analysis->Cell Proliferation Impact Signaling Pathway Modulation Signaling Pathway Modulation Western Blot->Signaling Pathway Modulation

Experimental Workflow for Synergy Assessment

G cluster_0 Synergistic Apoptosis Induction This compound This compound PI3K PI3K This compound->PI3K inhibits Chemotherapy Chemotherapy p53 p53 Chemotherapy->p53 activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB Akt->NFkB activates Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 upregulates Caspases Caspases Bcl2->Caspases inhibits Bax Bax (Pro-apoptotic) p53->Bax upregulates Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Hypothesized Signaling Pathway of this compound Synergy

Discussion and Future Directions

The available evidence strongly suggests that Vernonia amygdalina extract, which contains this compound, can act synergistically with conventional chemotherapy drugs like cisplatin and doxorubicin to enhance their anticancer effects. The primary mechanisms appear to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of the PI3K/Akt/mTOR signaling pathway.

However, a critical gap in the research is the lack of studies focusing specifically on isolated this compound. Future investigations should aim to:

  • Determine the IC50 values of pure this compound in various cancer cell lines.

  • Calculate the Combination Index (CI) for this compound with a range of chemotherapy drugs.

  • Elucidate the specific molecular pathways through which this compound exerts its synergistic effects.

  • Conduct in vivo studies to validate the in vitro findings and assess the therapeutic potential in preclinical models.

By addressing these research questions, the scientific community can fully unlock the potential of this compound as a valuable adjunct in cancer chemotherapy, paving the way for more effective and personalized treatment strategies.

References

Unveiling the Cellular Impact of Vernodalol: A Comparative Look at its Proteomic Consequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of a potential therapeutic compound is paramount. Vernodalol, a sesquiterpene lactone, has demonstrated significant biological activity, including anticancer and antidiabetic properties. This guide provides a comparative overview of the proteomic and cellular changes induced by this compound treatment, drawing from available experimental data to illuminate its mechanism of action.

While comprehensive, large-scale comparative proteomic studies on this compound are not yet widely published, existing research utilizing methods such as Western blot analysis provides valuable insights into its effects on key cellular proteins and signaling pathways. This guide synthesizes these findings to offer a comparative perspective against untreated cells, alongside data from related studies on plant extracts containing this compound.

Comparative Effects on Protein Expression and Signaling

This compound exerts its biological effects by modulating several key signaling pathways, primarily impacting apoptosis, cell cycle regulation, and cellular stress responses. The following table summarizes the observed changes in protein expression in cells treated with this compound compared to untreated control cells.

Signaling PathwayTarget ProteinEffect of this compound TreatmentCell Line
PI3K/Akt/mTOR Signaling Phosphorylated Akt (Ser473)DownregulationHL-60
mTORDownregulationHL-60
PTENUpregulationHL-60
Mitochondrial Apoptosis Bcl-2DownregulationHL-60
Mcl-1DownregulationHL-60
BimUpregulationHL-60
BaxUpregulationHL-60
BadUpregulationHL-60
Cytochrome c (cytosolic)UpregulationHL-60
Smac/DIABLO (cytosolic)UpregulationHL-60
Cleaved Caspase-9UpregulationHL-60
Cleaved Caspase-3UpregulationHL-60
Cleaved PARPUpregulationHL-60
Cell Cycle Regulation p21UpregulationHL-60
Cdc25cNot specifiedHL-60
STAT3/NF-κB Signaling STAT3InhibitionNot specified
NF-κBInhibitionNot specified
Antioxidant Response Nrf2ActivationNot specified

Supporting Experimental Data

The antiproliferative activity of this compound has been quantified in different cell lines, providing a basis for comparison with other compounds.

CompoundCell LineIC50 Value
This compoundHT-295.7 µM[1][2]
LuteolinHT-2922.2 µM[1][2]
Vernonia amygdalina leaf extractHeLa0.0767 ± 0.0334 µg/mL[3]
Vernonia amygdalina leaf extractVero (normal cells)4.043 ± 0.469 µg/mL[3]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better illustrate the molecular interactions influenced by this compound, the following diagrams depict the key signaling pathways.

Vernodalol_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Ser473) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits This compound This compound This compound->pAkt Inhibits This compound->PTEN Upregulates

This compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Vernodalol_Apoptosis_Pathway cluster_cytoplasm Cytoplasm Bcl2 Bcl-2 / Mcl-1 Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax Bax / Bad / Bim Bax->Mitochondrion Promotes CytoC Cytochrome c Mitochondrion->CytoC Releases Smac Smac/DIABLO Mitochondrion->Smac Releases Casp9 Caspase-9 CytoC->Casp9 Activates CleavedCasp9 Cleaved Caspase-9 Casp3 Caspase-3 CleavedCasp3 Cleaved Caspase-3 CleavedCasp9->Casp3 Cleaves PARP PARP CleavedCasp3->PARP Cleaves Apoptosis Apoptosis CleavedCasp3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis This compound This compound This compound->Bcl2 Downregulates This compound->Bax Upregulates

References

Safety Operating Guide

Vernodalol: Essential Safety and Disposal Procedures for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for vernodalol, a sesquiterpenoid lactone under investigation for its pharmacological properties. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Operational and Disposal Plans

This compound is a natural compound extracted from plant sources and is intended for research use only.[1] Due to its biological activity, including cytotoxic effects, proper handling and disposal are imperative.

Personal Protective Equipment (PPE) and Handling
  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a respirator with a particulate filter.

  • Lab Coat: A standard lab coat should be worn to protect personal clothing.

Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. After handling, wash hands thoroughly.

Disposal Procedures

Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all solid this compound waste, including empty containers and contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed, and puncture-proof hazardous waste container.

    • For solutions of this compound, collect in a labeled, leak-proof hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," "this compound," and any other components of the waste. Include the date of accumulation.

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management service. The preferred method of disposal for cytotoxic compounds like this compound is high-temperature incineration.[2]

Note: Never dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

This compound has demonstrated cytotoxic activity against human colorectal adenocarcinoma (HT-29) cells. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.

CompoundCell LineIC50 (µM)-Log IC50
This compoundHT-295.75.24 ± 0.16
LuteolinHT-2922.24.65 ± 0.05

Table 1: Cytotoxicity of this compound and Luteolin on HT-29 cells.[3]

Experimental Protocol: HT-29 Cell Viability Assay

The following is a detailed methodology for determining the cytotoxic effects of this compound on HT-29 cells using an MTT assay.[3]

  • Cell Culture:

    • Culture HT-29 cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.35 µM to 35 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a blank (medium only).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Vernodalol_Disposal_Workflow cluster_handling Handling cluster_waste_collection Waste Collection cluster_disposal Disposal PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Ventilation Handle in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Solid_Waste Solid Waste (this compound powder, contaminated items) Ventilation->Solid_Waste Liquid_Waste Liquid Waste (this compound solutions) Ventilation->Liquid_Waste Solid_Container Labeled, Sealed Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled, Leak-Proof Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Storage Store in Designated Secondary Containment Solid_Container->Storage Liquid_Container->Storage Collection Collection by Licensed Waste Management Service Storage->Collection Incineration High-Temperature Incineration Collection->Incineration

Caption: Workflow for the safe disposal of this compound.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HT-29 Cells Seed Seed Cells in 96-Well Plate Culture->Seed Prepare_this compound Prepare this compound Dilutions Seed->Prepare_this compound Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining this compound's cytotoxicity.

References

Essential Safety and Logistical Information for Handling Vernodalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe handling and disposal of Vernodalol, a natural compound with potential pharmacological applications. Given the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious approach is paramount. The following procedures are based on general best practices for handling novel chemical compounds and should be supplemented with a substance-specific SDS from your supplier. An in-silico analysis suggests that this compound may have suitable intestinal absorption and low toxicity. However, another study indicates it is approximately four times more cytotoxic than luteolin in the HT-29 cell line, underscoring the need for careful handling.

Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data, a comprehensive PPE protocol is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesDouble-gloving is recommended, especially when handling concentrated solutions. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure a calibrated chemical fume hood is operational.
  • Prepare all necessary equipment and reagents in advance to minimize time spent handling the compound.
  • Have a chemical spill kit readily accessible.

2. Handling Solid this compound:

  • Conduct all weighing and transfer of solid this compound within the fume hood.
  • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
  • Close the container tightly immediately after use.

3. Solution Preparation:

  • Prepare solutions in the fume hood.
  • Add solvent to the solid this compound slowly to avoid splashing.
  • Ensure the container is clearly labeled with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent.
  • Remove and dispose of gloves properly.
  • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused this compound, contaminated weighing paper, and other solid materials should be collected in a designated, labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.
  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

2. Disposal Procedure:

  • All waste must be disposed of through your institution's hazardous waste management program.
  • Follow all local, state, and federal regulations for hazardous waste disposal.
  • Do not pour this compound solutions down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Obtain and Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood and Workspace prep_ppe->prep_workspace handle_solid Weigh and Transfer Solid prep_workspace->handle_solid handle_solution Prepare Solution handle_solid->handle_solution post_decontaminate Decontaminate Surfaces and Equipment handle_solution->post_decontaminate post_waste Segregate and Store Waste post_decontaminate->post_waste post_cleanup Remove PPE and Wash Hands post_waste->post_cleanup dispose_waste Dispose of Waste via Hazardous Waste Program post_cleanup->dispose_waste

This compound Handling Workflow

Disclaimer: This information is intended as a guide for trained laboratory professionals. The absence of comprehensive safety data for this compound necessitates a highly cautious approach. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all established laboratory safety protocols. The primary source of safety information should always be the Safety Data Sheet (SDS) provided by the chemical supplier.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.